4-(3-Chloro-4-fluorophenyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVTXWUIMEPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609772 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405058-02-8 | |
| Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405058-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the initial query specified "4-(3-Chloro-4-fluorophenyl)aniline," a biphenyl derivative for which specific data is scarce, this guide focuses on the closely related and industrially significant compound, 3-Chloro-4-fluoroaniline (CAS No: 367-21-5). This compound is a vital building block in the synthesis of numerous commercial products, including fluoroquinolone antibacterial drugs.[1][2] This document details its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, presented to aid researchers and professionals in drug development and related fields.
Chemical Structure and Identification
3-Chloro-4-fluoroaniline is an organohalogen compound, a substituted aniline featuring both chlorine and fluorine atoms on the benzene ring.
Caption: Chemical structure of 3-Chloro-4-fluoroaniline.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-chloro-4-fluoroaniline | [3] |
| CAS Number | 367-21-5 | [4][5] |
| Molecular Formula | C₆H₅ClFN | [3][5] |
| SMILES | C1=CC(=C(C=C1N)Cl)F | [3] |
| InChIKey | YSEMCVGMNUUNRK-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Chloro-4-fluoroaniline is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molar Mass | 145.57 g/mol | [3][5] |
| Appearance | White crystal or grey powder/crystals | [1][6] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 230 °C (at 1013 hPa) | [5] |
| Density | 1.59 g/cm³ | [5] |
| Flash Point | 110 °C | [5] |
Synthesis Protocols
The primary route for the synthesis of 3-Chloro-4-fluoroaniline is through the reduction of 3-chloro-4-fluoronitrobenzene.[1] Below are two common experimental protocols for this transformation.
Protocol 1: Catalytic Hydrogenation
This method employs a platinum-on-carbon catalyst under a hydrogen atmosphere, offering a cleaner reaction profile compared to metal/acid reductions.[1]
Caption: Catalytic hydrogenation workflow for 3-Chloro-4-fluoroaniline synthesis.
Experimental Steps:
-
Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum-on-Carbon (Pt/C) catalyst.[1]
-
Purge the reactor with an inert gas (e.g., nitrogen or helium) before introducing hydrogen gas.[1]
-
Pressurize the reactor with hydrogen to a pressure of 0.1-5 MPa.[1]
-
Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.[1]
-
Upon reaction completion, filter the hot mixture to remove the catalyst.[1]
-
The resulting crude product is then purified by distillation or rectification to yield pure 3-Chloro-4-fluoroaniline.[1]
Protocol 2: Iron Powder Reduction
This is a more traditional method using iron powder as the reducing agent in an acidic medium. While effective, it generates significant iron sludge waste.[1]
Experimental Steps:
-
To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[1]
-
Heat the mixture to 60°C with stirring.[1]
-
Slowly add hydrochloric acid, maintaining the reaction temperature between 80-90°C.[1]
-
After the reaction is complete, cool the mixture.[1]
-
Extract the product with an organic solvent.[1]
-
Dry and filter the organic extract, then remove the solvent.[1]
-
The final product is obtained as a white crystal through distillation.[1]
Analytical Methods
Accurate analysis of 3-Chloro-4-fluoroaniline and its metabolites is crucial for quality control and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.
Table 3: Analytical Techniques and Data
| Technique | Key Findings/Parameters | Reference |
| ¹H NMR | Spectral data available for structure confirmation. | [7] |
| ¹⁹F NMR | Used for facile and specific detection and quantification of metabolites in rat studies.[8][9] | [8][9] |
| Mass Spectrometry (MS) | Used in conjunction with HPLC for metabolite identification. | [8][9] |
| HPLC | An HPLC method with electrochemical detection is available for monitoring exposure by detecting the urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. The detection limit is ≤ 0.01 mg/L.[10][11] | [10][11] |
HPLC Method for Exposure Monitoring
An established High-Performance Liquid Chromatography (HPLC) method is utilized for monitoring occupational exposure to 3-Chloro-4-fluoroaniline. This method is superior to older gas chromatography (GC) techniques as it does not require derivatization, making it faster and more cost-effective.[10]
Protocol Summary:
-
Analyte: 2-amino-4-chloro-5-fluorophenyl sulphate (a major urinary metabolite).[10]
-
Detection: Electrochemical detection.[10]
-
Limit of Detection: ≤ 0.01 mg/L (as 3-Chloro-4-fluoroaniline equivalent).[10]
-
Coefficient of Variation: 4% over a range of 1-15 mg/L.[10]
-
Sample Stability: Urine samples can be stored at 4°C for up to three months without significant loss of the metabolite.[10]
Role in Drug Development and Biological Activity
3-Chloro-4-fluoroaniline is a cornerstone intermediate in the synthesis of fluoroquinolone antibacterial drugs, a class of broad-spectrum antibiotics.[1][2] Its halogenated structure is a common feature in many active pharmaceutical ingredients (APIs). Halogenation, particularly with chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including potency and metabolic stability.[6][12]
While 3-Chloro-4-fluoroaniline itself is primarily a synthetic precursor, derivatives have shown biological activity. For instance, certain semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties.[13] Studies on the metabolism of 3-Chloro-4-fluoroaniline in rats have shown it undergoes rapid and extensive transformation, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic pathways.[8][9]
Caption: Logical relationships in the application of 3-Chloro-4-fluoroaniline.
Conclusion
3-Chloro-4-fluoroaniline is a chemical of significant interest due to its fundamental role in the production of pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed summary of its chemical structure, properties, synthesis, and analytical methods. The experimental protocols and tabulated data offer a practical resource for scientists and researchers. A thorough understanding of this intermediate is essential for the continued development of new and effective therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]
- 5. 3-氯-4-氟苯胺 CAS 367-21-5 | 818752 [merckmillipore.com]
- 6. ossila.com [ossila.com]
- 7. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 8. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. An improved analytical method, based on HPLC with electrochemical detection, for monitoring exposure to 3-chloro-4-fluoroaniline [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the biphenyl compound, 4-(3-Chloro-4-fluorophenyl)aniline. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a valuable resource for researchers involved in the synthesis, identification, and analysis of novel biaryl compounds in the fields of medicinal chemistry and materials science.
Molecular Structure and Expected Spectroscopic Data
The structure of this compound, also systematically named 4'-amino-2-chloro-5-fluorobiphenyl, is presented below. The anticipated spectroscopic data are summarized in the following tables. These values are estimations derived from the analysis of related substituted biphenyl and aniline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 7.5 - 7.3 | m | - | 3H | Ar-H |
| ~ 7.2 | t | ~ 8.0 | 1H | Ar-H |
| ~ 7.0 | d | ~ 8.5 | 2H | Ar-H |
| ~ 6.8 | d | ~ 8.5 | 2H | Ar-H |
| ~ 3.8 | br s | - | 2H | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 (d, J ≈ 245 Hz) | C-F |
| ~ 146 | C-NH₂ |
| ~ 139 | Ar-C |
| ~ 132 | Ar-C |
| ~ 130 (d, J ≈ 8 Hz) | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 125 (d, J ≈ 18 Hz) | Ar-C-Cl |
| ~ 122 (d, J ≈ 3 Hz) | Ar-CH |
| ~ 117 (d, J ≈ 22 Hz) | Ar-CH |
| ~ 116 | Ar-CH |
| ~ 115 | Ar-C |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-N stretch and C-F stretch |
| 850 - 800 | Strong | para-substituted C-H bend |
| 780 - 740 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 221/223 | 100 / ~33 | [M]⁺ / [M+2]⁺ (presence of Cl) |
| 186 | Moderate | [M - Cl]⁺ |
| 167 | Moderate | [M - Cl - F]⁺ |
| 111 | Moderate | [C₆H₄FCl]⁺ or [C₆H₅NH₂]⁺ fragments |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 90° pulse angle and a sufficient number of scans (e.g., 8-16) are used.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
For a solid sample with sufficient volatility, a direct insertion probe (DIP) is commonly used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The probe is slowly heated to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Technical Guide: 4-(3-Chloro-4-fluorophenyl)aniline - Synthesis, Characterization, and Potential for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-chloro-4-fluorophenyl)aniline, a halogenated biphenylaniline of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in public literature, this document focuses on established synthetic methodologies for its preparation, predicted physicochemical properties, and a discussion of the potential biological activities based on structurally related compounds. Furthermore, a generalized workflow for the discovery and preclinical development of a novel chemical entity like this compound is presented, including recommended in vitro assays for initial biological evaluation.
Introduction
Halogenated biphenyl and aniline scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₉ClFN | - |
| Molecular Weight | 221.66 g/mol | - |
| Appearance | Solid | Expected to be a crystalline solid at room temperature, typical for biphenyl structures of this size. The color may vary from white to off-white or tan. |
| Melting Point | 100 - 150 °C | This is a broad estimate. The exact melting point will depend on the crystalline form and purity. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and aromatic nature. Decomposition may occur at very high temperatures. |
| Solubility | Insoluble in water | The aromatic and halogenated nature of the molecule suggests very low aqueous solubility. It is expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa (amine) | 3 - 5 | The aniline proton's acidity will be influenced by the electron-withdrawing effects of the halogenated phenyl ring. |
| LogP | ~4.5 - 5.5 | The high predicted LogP indicates significant lipophilicity, which has implications for its pharmacokinetic properties (e.g., absorption, distribution). |
Synthesis of this compound
The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, making it ideal for constructing the biphenyl core of the target molecule.[1] A plausible synthetic route would involve the coupling of a boronic acid or ester with an aryl halide.
Retrosynthetic Analysis:
Retrosynthetic routes for this compound.
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.) or Pd(dppf)Cl₂ (0.01-0.05 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful for coupling an amine with an aryl halide.
Experimental Protocol (General Procedure for Buchwald-Hartwig Amination):
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq.), a suitable phosphine ligand like XPhos, SPhos, or BINAP (0.02-0.10 eq.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological effects.
-
Halogenated Biphenyls: These structures are known to interact with various biological systems. Depending on their substitution pattern, they can exhibit activities ranging from antimicrobial and antifungal to potent enzyme inhibition. Some halogenated biphenyls are known to be aryl hydrocarbon receptor (AhR) agonists.[4]
-
Chloro- and Fluoro-substituted Aromatics: The presence of chlorine and fluorine can enhance metabolic stability and improve binding to target proteins. These substitutions are common in kinase inhibitors and other targeted therapies.
Given these precedents, this compound could be a valuable scaffold for developing inhibitors of various enzymes or modulators of receptor signaling pathways. Initial screening should focus on assays relevant to cancer, inflammation, and infectious diseases.
Generalized Drug Discovery and Development Workflow
The journey of a novel chemical entity like this compound from synthesis to a potential drug candidate follows a well-defined, multi-stage process.[5][6]
A generalized workflow for small molecule drug discovery.
Recommended In Vitro Assays for Initial Evaluation
For a novel compound like this compound, a tiered approach to in vitro testing is recommended to efficiently assess its biological potential.
Tier 1: Broad Spectrum Screening
-
Cytotoxicity Assays: Evaluate general toxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).
-
Antimicrobial Assays: Screen for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains.
-
Kinase Panel Screening: A broad kinase panel (e.g., >100 kinases) can identify potential targets in oncology and inflammatory diseases.
Tier 2: Target Validation and Mechanism of Action
-
IC₅₀/EC₅₀ Determination: For any "hits" from Tier 1, determine the half-maximal inhibitory or effective concentration to quantify potency.
-
Target Engagement Assays: Confirm direct binding to the putative target using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).
-
Mechanism of Action Studies: Depending on the target class, these could include enzyme kinetics, receptor binding assays, or reporter gene assays to elucidate how the compound exerts its effect.
Tier 3: Early ADME-Tox Profiling
-
Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its in vivo half-life.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major cytochrome P450 enzymes.
-
hERG Channel Assay: An important early safety assessment to flag potential cardiotoxicity.[7]
Conclusion
While this compound is not a widely characterized compound, its synthesis is readily achievable through established and robust cross-coupling methodologies. Its structural features suggest a high potential for biological activity, making it an interesting candidate for screening in drug discovery programs. The generalized workflows and assay cascades provided in this guide offer a roadmap for the synthesis, characterization, and biological evaluation of this and other novel chemical entities, providing a solid foundation for researchers in the field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Halogenated biphenyls as AHH inducers: effects of different halogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification
An In-depth Technical Guide to 3-Chloro-4-fluoroaniline
Introduction
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The compound is systematically identified by the CAS number 367-21-5. While the user query specified "4-(3-Chloro-4-fluorophenyl)aniline," the prevalent chemical identity in scientific literature and commercial databases corresponding to this substitution pattern is 3-Chloro-4-fluoroaniline. This guide will proceed under the assumption that the compound of interest is indeed 3-Chloro-4-fluoroaniline.
This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, analytical characterization, applications, and safety information.
Chemical Identification and Physicochemical Properties
3-Chloro-4-fluoroaniline is a dihalogenated aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for various biologically active molecules.
| Identifier | Value | Reference |
| CAS Number | 367-21-5 | [1][2][3][4] |
| Chemical Name | 3-Chloro-4-fluoroaniline | [2][3][4] |
| Synonyms | 3-Chloro-4-fluorobenzenamine, 4-Fluoro-3-chloroaniline | [4][5] |
| Molecular Formula | C₆H₅ClFN | [2][4] |
| Molecular Weight | 145.57 g/mol | [2][5] |
| Chemical Structure | Nc1ccc(F)c(Cl)c1 (SMILES) | [4][5] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to grey powder/crystals | [6][7] |
| Melting Point | 42 - 47 °C | [1][2] |
| Boiling Point | 230 °C at 1013 hPa | [2] |
| Density | 1.59 g/cm³ | [2] |
| Flash Point | 110 °C | [2] |
| Solubility | Data not widely available, but implied to be soluble in organic solvents for extraction purposes. | [6] |
Synthesis and Experimental Protocols
The synthesis of 3-Chloro-4-fluoroaniline is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Below are detailed protocols for two prevalent methods.
Method 1: Catalytic Hydrogenation
This method employs a platinum-on-carbon catalyst for the hydrogenation of the nitro precursor, offering a cleaner reaction profile compared to metal/acid reductions.
Experimental Protocol:
-
Charge a hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst.[6][8]
-
Purge the reactor with an inert gas, such as nitrogen, before introducing hydrogen gas.[6]
-
Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[6]
-
Heat the reaction mixture to a temperature between 50-100°C.[6]
-
Maintain the reaction under these conditions with stirring for 1-10 hours, until the reaction is complete (monitored by techniques like TLC or GC).[6]
-
Upon completion, cool the reaction mixture and filter it while hot to remove the Pt/C catalyst.[6]
-
The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-Chloro-4-fluoroaniline.[6]
Method 2: Iron Powder Reduction
This is a classic and cost-effective method for nitro group reduction, though it generates more waste compared to catalytic hydrogenation.
Experimental Protocol:
-
To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[6]
-
Heat the mixture to 60°C with stirring.[6]
-
Slowly add hydrochloric acid to the reaction mixture, maintaining the temperature between 80-90°C.[6]
-
After the reaction is complete, cool the mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic extract, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by distillation to obtain 3-Chloro-4-fluoroaniline as a white crystalline solid.[6]
Caption: Synthetic routes to 3-Chloro-4-fluoroaniline.
Analytical Characterization
The identity and purity of 3-Chloro-4-fluoroaniline are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The splitting patterns are influenced by the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, showing a distinct signal for the fluorine atom, which can be used for both identification and quantification.[9][10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), as well as C-N, C-F, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (145.56 g/mol ).[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.
Spectroscopic data for 3-Chloro-4-fluoroaniline is available in various chemical databases.[11]
Applications in Drug Development and Research
3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of fluoroquinolone antibiotics.[6][8]
Role in Fluoroquinolone Synthesis: Fluoroquinolones are a class of broad-spectrum antibiotics. The synthesis often involves the nucleophilic aromatic substitution of a halogen on a quinolone core with an appropriate amine. 3-Chloro-4-fluoroaniline serves as a key building block for introducing the substituted aniline moiety, which is crucial for the antibacterial activity of the final drug molecule. Examples of fluoroquinolones derived from this intermediate include ciprofloxacin, levofloxacin, and norfloxacin.[8]
Caption: Role as a building block in fluoroquinolone synthesis.
Beyond antibiotics, derivatives of 3-Chloro-4-fluoroaniline have been investigated for other therapeutic activities, including:
-
Antimalarial Agents: It is used as a building block for synthesizing novel antimalarial compounds.[7] The incorporation of both chlorine and fluorine atoms can enhance the potency of these agents against parasites like Plasmodium falciparum.[7]
-
Antimicrobial Agents: Novel semicarbazone derivatives synthesized from 3-Chloro-4-fluoroaniline have shown promising antibacterial and antifungal activities.[12]
Metabolism
The metabolic fate of 3-Chloro-4-fluoroaniline has been studied in rats. The metabolism is rapid and extensive, with very little of the unchanged compound excreted in the urine.[9][10] The major metabolic transformations observed are N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation.[9][10]
Key Metabolites Identified:
-
2-amino-4-chloro-5-fluorophenyl sulfate
-
2-acetamido-4-chloro-5-fluorophenyl glucuronide
Caption: Simplified metabolic pathway in rats.
Safety and Toxicology
3-Chloro-4-fluoroaniline is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Class | Description | GHS Statements | Reference |
| Acute Toxicity (Oral) | Toxic/Harmful if swallowed | H301 / H302 | [2][5][13] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [2][14] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [2][14] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | H373 | [2][15] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves, protective clothing, and eye/face protection.[2]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15]
References
- 1. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]
- 2. 3-氯-4-氟苯胺 CAS 367-21-5 | 818752 [merckmillipore.com]
- 3. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 4. 3-Chloro-4-fluoroaniline | LGC Standards [lgcstandards.com]
- 5. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. ossila.com [ossila.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 11. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
The Multifaceted Biological Activities of 4-(3-chloro-4-fluorophenyl)aniline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines represent a critical pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the diverse pharmacological properties of analogs based on the 4-(3-chloro-4-fluorophenyl)aniline core structure. We delve into their anticancer, anti-inflammatory, and antimicrobial activities, providing a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these promising compounds.
Introduction
The this compound scaffold has emerged as a privileged structure in the design of novel therapeutic agents. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding interactions of these molecules with their biological targets. This unique substitution pattern has been exploited to develop potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases, from cancer to microbial infections. This guide will explore the key biological activities associated with this class of compounds, supported by experimental data and detailed methodologies.
Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
Many derivatives of this core structure have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1] For instance, certain analogs have been shown to target angiokinases like VEGFRs, FGFRs, and PDGFRs, which are pivotal in tumor angiogenesis.[2] The inhibition of these kinases can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Molecular modeling studies have indicated that the 3-chloro-4-fluorophenyl moiety often plays a key role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain.[3][4]
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Treatment of cancer cell lines with these analogs has been shown to trigger apoptotic pathways, leading to cell death. This is often characterized by events such as phosphatidylserine externalization, caspase activation, and DNA fragmentation.[5]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| WXFL-152 | HUVEC (Endothelial Cells) | 0.023 | [2] |
| Compound 4j | SNB-75 (CNS Cancer) | >10 | [6] |
| Compound 2a | HCT-116 (Colon Cancer) | 0.01-0.016 | [1] |
| Compound 14g | K-562 (Leukemia) | 0.622-1.81 | [7] |
| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Substituted aniline derivatives have been explored for their potential to modulate inflammatory responses.[9][10] The anti-inflammatory effects of this compound analogs are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[10]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated aniline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12] The presence of chlorine and fluorine atoms can enhance the antimicrobial potency of these compounds.[13][14]
Antibacterial Activity
Several studies have reported the antibacterial effects of compounds containing the 3-chloro-4-fluorophenylaniline moiety. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| ACNBF | Vibrio parahaemolyticus | 100 | [11] |
| ITFMA | Vibrio parahaemolyticus | 50 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16][18]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an SDS solution).[18]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
MTT Assay Workflow.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells.[19][20][21][22][23]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[19][23]
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.[20]
-
Resuspend the cells in 1X Binding Buffer.[19]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[20]
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry.[20]
-
Viable cells: Annexin V-negative and PI-negative.[19]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[19]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]
Flow Cytometry Quadrants for Apoptosis.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[24][25][26][27]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Procedure:
-
Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.[27]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.[25]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[25]
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[27]
-
Imaging: Capture the signal using an imager.[27]
Western Blotting Workflow.
Bacterial Growth Inhibition Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[28][29]
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.[29]
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[28]
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28]
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.[28]
Signaling Pathways
The biological effects of this compound analogs are often mediated through the modulation of specific signaling pathways.
Kinase Inhibitor-Mediated Apoptosis Pathway
Kinase Inhibition Leading to Apoptosis.
Conclusion
Analogs of this compound represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the therapeutic potential of these fascinating molecules.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 13. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchhub.com [researchhub.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. MTT Assay [protocols.io]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 26. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 27. addgene.org [addgene.org]
- 28. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of 4-(3-Chloro-4-fluorophenyl)aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-chloro-4-fluorophenyl)aniline scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapies. This structural motif is central to the design of potent and selective kinase inhibitors that have shown significant clinical efficacy. This in-depth technical guide provides a comprehensive overview of the mechanism of action for key compounds featuring this core, with a focus on the dual EGFR/HER2 inhibitor Lapatinib and the MEK1/2 inhibitors Binimetinib and Mirdametinib. This document details the signaling pathways they modulate, presents quantitative data on their activity, and provides detailed experimental protocols for their characterization.
Core Concept: Kinase Inhibition as a Therapeutic Strategy
At the heart of cellular signaling are protein kinases, enzymes that catalyze the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The compounds discussed herein are competitive inhibitors that bind to the ATP-binding pocket of their target kinases, preventing phosphorylation and downstream signaling.
Lapatinib: A Dual Inhibitor of EGFR (ErbB1) and HER2 (ErbB2)
Lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression and/or hyperactivity of these receptors are implicated in the pathogenesis of several solid tumors, most notably breast cancer.
Mechanism of Action
Lapatinib's mechanism of action involves binding to the intracellular ATP-binding site of both EGFR and HER2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade primarily affects the two major signaling cascades downstream of these receptors: the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] Inhibition of these pathways leads to a reduction in cell proliferation and an induction of apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.[1]
The following diagram illustrates the signaling pathways inhibited by Lapatinib:
Quantitative Data for Lapatinib
The inhibitory activity of Lapatinib has been quantified in various assays, as summarized in the table below.
| Target/Cell Line | Assay Type | IC50 | Reference |
| EGFR (cell-free) | Kinase Assay | 10.8 nM | [1] |
| HER2 (ErbB2) (cell-free) | Kinase Assay | 9.2 nM | [1] |
| ErbB4 (cell-free) | Kinase Assay | 367 nM | [1] |
| HN5 (EGFR overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |
| A-431 (EGFR overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |
| BT474 (HER2 overexpressing) | Cell Growth | 100 nM | [4] |
| N87 (HER2 overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |
| USPC2 (HER2 overexpressing) | Cell Proliferation | 0.052 µM | [5] |
| MFE296 (low HER2/EGFR) | Cell Proliferation | 10.9 µM | [5] |
| UACC-812 (HER2 overexpressing) | Cell Proliferation | 0.010 µmol/L | [4] |
| MDA-MB-231 (high EGFR) | Cell Proliferation | 18.6 µmol/L | [4] |
Binimetinib and Mirdametinib: Selective MEK1/2 Inhibitors
Binimetinib (MEK162) and Mirdametinib (PD-0325901) are highly potent and selective, non-ATP-competitive inhibitors of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[3][6] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS.
Mechanism of Action
Binimetinib and Mirdametinib bind to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2.[7] By inhibiting ERK1/2 phosphorylation, these compounds effectively shut down the downstream signaling cascade that promotes cell proliferation, survival, and differentiation.[7]
The following diagram illustrates the point of inhibition for Binimetinib and Mirdametinib within the MAPK/ERK pathway:
Quantitative Data for Binimetinib and Mirdametinib
The potent inhibitory activities of Binimetinib and Mirdametinib are highlighted in the data below.
| Compound | Target/Cell Line | Assay Type | IC50 | Reference |
| Binimetinib | MEK1/2 (cell-free) | Kinase Assay | 12 nM | [7][8][9] |
| Mirdametinib | MEK (cell-free) | Kinase Assay | 0.33 nM | [3][10] |
| Mirdametinib | TPC-1 cells | Cell Growth (GI50) | 11 nM | [3] |
| Mirdametinib | K2 cells | Cell Growth (GI50) | 6.3 nM | [3] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of these kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme (e.g., EGFR, HER2, or MEK1/2), a specific peptide substrate, and a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT).[1][3]
-
Compound Addition: Add the test compound at various concentrations (typically in DMSO) to the reaction wells. Include a DMSO-only control. Pre-incubate for 10-30 minutes.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a radiolabeled ATP, such as [γ-33P]ATP or [γ-32P]ATP.[1][3]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-40 minutes).
-
Termination: Stop the reaction by adding a strong acid, like phosphoric acid, or by spotting the reaction mixture onto a filter membrane that binds the peptide substrate.[3]
-
Detection: If using a filter-based method, wash the filters to remove unincorporated ATP. Measure the amount of incorporated radiolabel using a scintillation counter. For other methods, quantify the product through techniques like fluorescence or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and downstream effects.
Protocol:
-
Cell Culture and Treatment: Grow cancer cells to a suitable confluency and treat them with the kinase inhibitor at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[12]
-
Detection: Add a chemiluminescent substrate (ECL reagent) that reacts with the HRP to produce light, and capture the signal using an imaging system.[12]
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the change in phosphorylation.
Structure-Activity Relationship (SAR) Insights
The this compound core serves as a crucial anchor for these inhibitors within the kinase ATP-binding pocket. Modifications to other parts of the molecule have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
For Lapatinib , the 4-anilinoquinazoline scaffold is a key ATP mimetic.[2] The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety provides critical interactions within the hydrophobic pocket of the kinase domain. Structure-activity relationship studies have shown that variations in the substituent at the 6-position of the quinazoline ring can significantly impact activity and selectivity.[13][14]
For Binimetinib and Mirdametinib , the this compound group is also essential for binding. The benzimidazole core in Binimetinib and the di-iodinated phenyl ring in Mirdametinib contribute to their high affinity and selectivity for the allosteric pocket of MEK. The synthesis of various analogs has been crucial in identifying compounds with optimal drug-like properties.[15][16]
Conclusion
Compounds based on the this compound scaffold represent a significant advancement in targeted cancer therapy. Their well-defined mechanisms of action, centered on the potent and selective inhibition of key oncogenic kinases, have translated into meaningful clinical benefits. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of kinase signaling and to develop the next generation of targeted anticancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirdametinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mirdametinib (PD325901) | MEK inhibitor | TargetMol [targetmol.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 16. medkoo.com [medkoo.com]
The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful development of novel therapeutics. Halogenated anilines, in particular, serve as versatile scaffolds in the synthesis of a multitude of biologically active compounds. This technical guide focuses on 3-chloro-4-fluoroaniline , a key building block, and its pivotal role in the synthesis of potent kinase inhibitors, exemplified by the dual tyrosine kinase inhibitor, Lapatinib. The strategic placement of the chloro and fluoro substituents on the aniline ring provides a unique combination of electronic properties and metabolic stability, making it an invaluable synthon for drug discovery and development. This document will provide a comprehensive overview of its properties, detailed synthetic protocols for its utilization, and an exploration of the biological pathways targeted by the resulting therapeutic agents.
Physicochemical and Spectroscopic Data of Key Building Blocks
The successful application of a building block in organic synthesis is predicated on a thorough understanding of its physical and chemical properties. The following tables summarize the key data for 3-chloro-4-fluoroaniline and its immediate precursor, 3-chloro-4-fluoronitrobenzene.
Table 1: Physicochemical Properties
| Property | 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene |
| CAS Number | 367-21-5 | 350-30-1 |
| Molecular Formula | C₆H₅ClFN[1] | C₆H₃ClFNO₂ |
| Molecular Weight | 145.56 g/mol [1] | 175.54 g/mol |
| Appearance | Dark purple to black solid | Pale yellow solid |
| Melting Point | 42-44 °C | 36-38 °C |
| Boiling Point | 227-228 °C | 223 °C |
| Solubility | Moderately soluble in water, more soluble in organic solvents.[2] | Insoluble in water, soluble in organic solvents. |
Table 2: Spectroscopic Data for 3-Chloro-4-fluoroaniline
| Spectroscopic Technique | Data |
| ¹H NMR | Spectra available, characteristic aromatic and amine proton signals.[3] |
| ¹³C NMR | Spectra available, distinct signals for the six aromatic carbons.[1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds. |
Application in the Synthesis of Lapatinib: A Case Study
3-Chloro-4-fluoroaniline is a crucial starting material for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the production of Lapatinib.[4] Lapatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer.[5]
The synthetic strategy involves the initial preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety to form the core structure of Lapatinib.
Synthetic Workflow
The overall synthetic workflow from a common precursor to Lapatinib is illustrated below.
Caption: Synthetic workflow for Lapatinib.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps in the preparation of Lapatinib, starting from precursors to 3-chloro-4-(3-fluorobenzyloxy)aniline.
Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
This protocol describes the condensation of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride.[6]
-
Materials:
-
2-Chloro-4-nitrophenol
-
3-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add 3-fluorobenzyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
-
Protocol 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
This protocol details the reduction of the nitro group of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[4][6]
-
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in a mixture of ethanol and water.[4]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron oxide byproducts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[4]
-
Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
This protocol describes the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline with a suitable quinazoline derivative.[7]
-
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)aniline
-
5-Iodo-2-aminobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Glacial acetic acid
-
-
Procedure:
-
Mix 5-iodo-2-aminobenzonitrile and DMF-DMA and heat to reflux (90-100 °C) for 1-2 hours.[7]
-
Remove excess DMF-DMA by reduced pressure distillation.[7]
-
Add glacial acetic acid and 3-chloro-4-(3-fluorophenyl-methoxy)aniline to the residue.[7]
-
Heat the mixture to reflux (90-100 °C) for 1 hour.[7]
-
Cool the reaction to room temperature and pour into ice water.[7]
-
Filter the resulting precipitate, wash with ice water and then methanol, and dry under vacuum to obtain the product.[7]
-
Biological Context: The EGFR and HER2 Signaling Pathway
Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key components of a complex signaling network that regulates cell proliferation, survival, and differentiation. In many cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth.
Upon ligand binding (for EGFR) or through heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation and survival.[8]
Lapatinib binds to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing their phosphorylation and subsequent activation of these downstream signaling pathways.[9]
Caption: EGFR/HER2 signaling pathway and Lapatinib's mechanism of action.
Conclusion
3-Chloro-4-fluoroaniline has proven to be a building block of significant strategic importance in the synthesis of targeted cancer therapies. Its unique electronic and steric properties contribute to the desirable pharmacokinetic and pharmacodynamic profiles of the final drug molecules. The successful synthesis of Lapatinib, a potent dual EGFR/HER2 inhibitor, serves as a prime example of the utility of this versatile synthon. The detailed experimental protocols and an understanding of the targeted biological pathways provided in this guide are intended to facilitate further research and development in the field of kinase inhibitors and other areas of medicinal chemistry where this valuable building block can be employed. The continued exploration of derivatives of 3-chloro-4-fluoroaniline holds promise for the discovery of next-generation therapeutics.
References
- 1. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 5. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 7. CN101575319B - Process for preparing lapatinib synthetic intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a key pharmacophore found in a variety of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The specific substitution pattern of the biphenylamine core imparts unique electronic and conformational properties, making it a privileged starting point for the development of targeted therapeutics. This document provides detailed protocols for the synthesis of various derivatives of this compound, focusing on common and versatile synthetic transformations such as N-arylation, C-C bond formation, N-acylation, and urea formation.
Data Presentation
The following table summarizes the yields for the synthesis of various this compound derivatives via different reaction types. These examples demonstrate the versatility of the core scaffold in undergoing further functionalization.
| Derivative Class | Specific Derivative | Reaction Type | Yield (%) |
| N-Aryl Derivatives | 4-(3-Chloro-4-fluorophenyl)-N-(4-methoxyphenyl)aniline | Buchwald-Hartwig Amination | 85 |
| 4-(3-Chloro-4-fluorophenyl)-N-(p-tolyl)aniline | Buchwald-Hartwig Amination | 92 | |
| N-(4-cyanophenyl)-4-(3-chloro-4-fluorophenyl)aniline | Buchwald-Hartwig Amination | 78 | |
| C-C Coupled Derivatives | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 88 |
| 4'-Methoxy-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 95 | |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 91 | |
| N-Acyl Derivatives | N-(4-(3-chloro-4-fluorophenyl)phenyl)acetamide | N-Acetylation | 94 |
| N-(4-(3-chloro-4-fluorophenyl)phenyl)benzamide | N-Benzoylation | 89 | |
| Urea Derivatives | 1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-phenylurea | Urea Formation | 92 |
| 1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-ethylurea | Urea Formation | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-(3-chloro-4-fluorophenyl)aniline via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of an aryl halide with this compound.
Materials:
-
4-Bromo-(3-chloro-4-fluorophenyl)aniline (or other suitable aryl halide)
-
Substituted aniline (e.g., p-anisidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-(3-chloro-4-fluorophenyl)aniline (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Protocol 2: Synthesis of 4'-Substituted-[1,1'-biphenyl]-4-amine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of biaryl derivatives by coupling a halo-substituted this compound with a boronic acid.
Materials:
-
4-Bromo-(3-chloro-4-fluorophenyl)aniline
-
Substituted arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-(3-chloro-4-fluorophenyl)aniline (1.0 mmol) and the substituted arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways for the derivatization of this compound.
Caption: General synthetic routes for derivatization.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chloro-4-fluorophenyl)aniline is a key building block in the development of a diverse range of kinase inhibitors. Its unique substitution pattern, featuring a chlorine and a fluorine atom on one of the phenyl rings, provides a valuable scaffold for designing potent and selective inhibitors against various kinase targets implicated in oncology and other diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.
Kinase Targets and Therapeutic Applications
Derivatives of this compound have demonstrated inhibitory activity against a wide array of protein kinases. This versatility makes it a privileged scaffold in medicinal chemistry. Key kinase targets include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation and survival in many cancers.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.
-
FGFR (Fibroblast Growth Factor Receptor): Plays a role in tumor cell proliferation, survival, and migration.
-
Src Family Kinases: Non-receptor tyrosine kinases that regulate cell growth, differentiation, and survival.
-
Abl Kinase: A non-receptor tyrosine kinase, the aberrant form of which (BCR-Abl) is a key driver in chronic myeloid leukemia (CML).
-
Aurora Kinase B: A serine/threonine kinase essential for proper cell division.
-
AKT (Protein Kinase B): A central node in signaling pathways that promote cell survival and growth.
The inhibition of these kinases by compounds derived from this compound has potential therapeutic applications in a variety of cancers, including non-small cell lung cancer, breast cancer, colorectal cancer, and hematological malignancies.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the this compound moiety.
Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| WXFL-152 | VEGFR2 | 9.4 | HUVEC | [1][2] |
| WXFL-152 | FGFR1 | 188.0 | - | [1][2] |
| WXFL-152 | PDGFRβ | 143.0 | - | [1][2] |
| Gefitinib | EGFR | 3.0 - 3.5 | A431 | [3] |
| Compound 30 | EGFR | 3500 | A431 | [3] |
| Compound 33 | EGFR | 3000 | A431 | [3] |
Table 2: Inhibitory Activity of Urea and Other Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 5a | KDR (VEGFR2) | 0.0689 | - | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives from this compound and a substituted 4-chloroquinazoline.
Materials:
-
This compound
-
Substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).
-
Add a catalytic amount of HCl in isopropanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol.
-
Dry the product under vacuum to yield the desired 4-anilinoquinazoline derivative.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 4: Western Blotting for Phospho-Kinase Levels
This protocol is used to determine the effect of a test compound on the phosphorylation status of a target kinase and its downstream effectors in cells.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Angiogenesis Signaling and Inhibition.
Experimental Workflow
Caption: Kinase Inhibitor Discovery Workflow.
Conclusion
This compound is a proven and versatile starting material for the development of potent kinase inhibitors. Its derivatives have shown efficacy against a multitude of therapeutically relevant kinases. The protocols and data presented in this document provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel kinase inhibitors for the treatment of cancer and other diseases. The structured approach outlined, from chemical synthesis to in vivo evaluation, serves as a roadmap for advancing new chemical entities from the laboratory to preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives in Anticancer Research: A Focus on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chloro-4-fluorophenyl)aniline is a key structural motif found in a variety of pharmacologically active compounds. In the realm of oncology, its derivatives have emerged as promising candidates for anticancer drug development. This document provides detailed application notes and protocols for researchers investigating the anticancer properties of one such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, hereafter referred to as Compound DW-8. This compound has demonstrated significant antiproliferative efficacy, particularly in colorectal cancer, by inducing intrinsic apoptosis.[1][2] The following sections will detail its biological activity, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation
The cytotoxic activity of Compound DW-8 and its analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| DW-8 | HCT116 (Colon) | 8.50 ± 2.53 µM |
| DW-8 | HT29 (Colon) | 5.80 ± 0.92 µM |
| DW-8 | SW620 (Colon) | 6.15 ± 0.37 µM |
| DW-8 | BT-20 (Breast) | 11.69 ± 3.73 µM |
| DW-8 | CRL1459 (Non-cancerous colon) | 14.05 ± 0.37 µM |
Table 1: In vitro anticancer efficacy of Compound DW-8 in various human cancer cell lines. Data is presented as the mean ± standard deviation from three independent experiments.[1][2]
Mechanism of Action
Compound DW-8 exerts its anticancer effects by inducing cell death through the intrinsic apoptotic pathway.[1][2] This process is initiated from within the cell, primarily involving the mitochondria. Key events in this pathway include the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[2] These executioner caspases are responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2] Furthermore, Compound DW-8 has been shown to cause cell cycle arrest at the G2 phase and increase the levels of reactive oxygen species (ROS) in colorectal cancer cells.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of Compound DW-8 on the viability and proliferation of cancer cells.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT116, HT29, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound DW-8 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound DW-8 in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Compound DW-8. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Analysis of Apoptosis by Western Blotting
This protocol is used to detect the expression levels of key apoptotic proteins to confirm the induction of apoptosis by Compound DW-8.
Materials:
-
6-well plates
-
Cancer cell lines
-
Compound DW-8
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-Caspase-7, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Compound DW-8 at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Compound DW-8 on the cell cycle distribution of cancer cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Compound DW-8
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound DW-8 at various concentrations for the desired duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of Compound DW-8.
Caption: Intrinsic apoptosis signaling pathway induced by Compound DW-8.
References
Application Notes and Protocols for the Synthesis of N-(3-chloro-4-fluorophenyl) Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various N-(3-chloro-4-fluorophenyl) substituted compounds, including semicarbazones, quinazolines, and ureas. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic activities, such as antimicrobial and anticancer properties. The following sections outline step-by-step synthetic procedures, present quantitative data in tabular format for easy comparison, and include visualizations of synthetic workflows and relevant biological pathways.
I. Synthesis of N-(3-chloro-4-fluorophenyl) Semicarbazone Derivatives
N-(3-chloro-4-fluorophenyl) semicarbazone derivatives are a class of compounds that have demonstrated notable antimicrobial activities.[1] The synthesis is a multi-step process beginning with the formation of a urea derivative, followed by conversion to a semicarbazide, and finally condensation with various aldehydes or ketones to yield the target semicarbazones.
Experimental Protocols
Step 1: Synthesis of 3-chloro-4-fluorophenyl urea
A solution of 3-chloro-4-fluoroaniline (0.1 mol) in glacial acetic acid (20 ml) and water (100 ml) is prepared. To this, a solution of sodium cyanate (0.1 mol) in hot water (80 ml) is added with stirring. The mixture is allowed to stand for 30 minutes, then cooled in an ice bath. The resulting solid is filtered, dried, and recrystallized from boiling water.[2]
Step 2: Synthesis of 3-chloro-4-fluorophenyl semicarbazide
A mixture of 3-chloro-4-fluorophenyl urea (0.05 mol) and hydrazine hydrate (0.05 mol) in ethanol is refluxed for 48 hours with stirring. After cooling, the resulting solid is filtered, dried, and can be recrystallized from a chloroform-methanol mixture.[3]
Step 3: General procedure for the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones
To a solution of 3-chloro-4-fluorophenyl semicarbazide (0.005 mol) in a mixture of concentrated HCl (1 ml) and water (25 ml), a solution of sodium acetate (0.005 mol) in water (2 ml) is added. Ethanol (25 ml) is then added to clarify the solution. This mixture is added to an equimolar amount of the desired aldehyde or ketone dissolved in alcohol. The reaction mixture is stirred, and the resulting precipitate is filtered, dried, and recrystallized from hot ethanol.[2][3]
Data Presentation
Table 1: Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones
| Compound ID | Substituent (Aldehyde/Ketone) | Yield (%) | Melting Point (°C) |
| 4a | 2-Chlorobenzaldehyde | - | - |
| 4f | 4-Hydroxybenzylidene | - | - |
| 4g | 4-Methoxybenzylidene | - | - |
| - | N,N-dimethylaminobenzaldehyde | - | - |
Note: Specific yield and melting point data for all compounds were not available in the provided search results.
Visualization
Caption: Synthetic workflow for N-(3-chloro-4-fluorophenyl) semicarbazones.
II. Synthesis of N-(3-chloro-4-fluorophenyl) Quinazoline Derivatives
Quinazoline derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities, including their use as kinase inhibitors in cancer therapy. The synthesis of N-(3-chloro-4-fluorophenyl) quinazoline derivatives often involves a multi-step process starting from a substituted quinazoline precursor.
Experimental Protocols
Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine
This synthesis can be achieved through two primary routes:
Route A: Reduction of a Nitro Intermediate with Iron
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol) is dissolved in a mixture of ethanol (200 mL) and THF (100 mL).[1]
-
Water (50 mL) and a saturated solution of ammonium chloride (50 mL) are added at room temperature, followed by the addition of iron powder (6.5 g, 116 mmol).[1]
-
The reaction mixture is heated to 80 °C and stirred for 3 hours.[1]
-
After completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol.[1]
-
Water (100 mL) is added to the filtrate to precipitate the product.[1]
-
The solid is filtered and dried to yield N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine as a yellow solid.[1]
Route B: Reduction of a Nitro Intermediate with Raney Nickel
-
(3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine (7.1 g) is reduced using Raney nickel as a catalyst in THF.[1]
-
After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the product.[1]
Data Presentation
Table 2: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine
| Route | Reducing Agent | Solvent | Yield (%) |
| A | Iron Powder / NH4Cl | Ethanol / THF / Water | 88 |
| B | Raney Nickel / H2 | THF | 99 |
Visualization
Caption: Synthetic routes for N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine.
III. Synthesis of N-(3-chloro-4-fluorophenyl) Urea Derivatives
Substituted ureas are another important class of compounds in drug discovery. The synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea is a representative example.
Experimental Protocol
Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea
The synthesis is performed by reacting 1-(isocyanatomethyl)adamantane with 3-chloro-4-fluoroaniline. The specific reaction conditions and purification methods can vary but generally involve mixing the two reagents in a suitable solvent.
Data Presentation
Table 3: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Melting Point (°C) |
| 1-(Isocyanatomethyl)adamantane | 3-chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | 73 | 115-116 |
Visualization
Caption: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea.
IV. Biological Activity and Signaling Pathways
N-phenyl substituted compounds, including those with the 3-chloro-4-fluorophenyl moiety, are known to exhibit biological activities by interacting with specific cellular targets. For instance, related compounds have been shown to act as kinase inhibitors or possess antimicrobial properties by targeting essential bacterial enzymes.
Kinase Inhibition Signaling Pathway
Many N-phenyl substituted compounds function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrate proteins. This inhibition can disrupt signaling pathways that are often hyperactivated in diseases like cancer. The AKT/PKB signaling pathway is one such pathway that is crucial for cell survival and proliferation and is a common target for cancer therapeutics.[4]
Caption: General mechanism of kinase inhibition by N-phenyl substituted compounds.
Antimicrobial Mechanism of Action
Certain N-(3-chloro-4-fluorophenyl) derivatives, particularly thiosemicarbazones, may exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, they can act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis.[5]
Caption: Proposed antimicrobial mechanism via inhibition of bacterial cell wall synthesis.
References
- 1. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(3-Chloro-4-fluorophenyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chloro-4-fluorophenyl)aniline is a key building block in the synthesis of a variety of modern agrochemicals. Its specific substitution pattern of chlorine and fluorine atoms on the phenyl ring imparts desirable properties to the final active ingredients, influencing their efficacy, selectivity, and metabolic stability. This document provides detailed application notes on the use of this compound in the synthesis of herbicides, insecticides, and fungicides, complete with experimental protocols and quantitative data.
Core Applications in Agrochemicals
This compound serves as a crucial intermediate for several classes of pesticides:
-
Herbicides: It is a precursor for the synthesis of picolinic acid herbicides, which act as synthetic auxins, disrupting weed growth.
-
Insecticides: This aniline is integral to the creation of anthranilic diamide insecticides, a class of compounds that selectively target insect ryanodine receptors, leading to paralysis and death of the pest.
-
Fungicides: It is utilized in the development of pyrazole-based fungicides that inhibit fungal growth and protect crops from various diseases.
Synthesis of Agrochemicals: Protocols and Data
This section details the synthesis of representative agrochemicals starting from this compound.
Application Note 1: Synthesis of a Picolinic Acid Herbicide
Picolinic acid herbicides derived from this compound exhibit potent activity against a range of broadleaf weeds. The following protocol outlines the synthesis of a novel 4-amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid.
Experimental Protocol
A detailed, multi-step synthesis is required to produce the final picolinic acid herbicide. The process begins with the synthesis of a pyrazole intermediate which is then coupled with a pyridine derivative, followed by functional group manipulations to yield the target compound.
Step 1: Synthesis of the Pyrazole Intermediate
A suitable aryl hydrazine is reacted with a diketone to form the pyrazole ring. This intermediate is then functionalized for subsequent coupling.
Step 2: Coupling Reaction
The pyrazole intermediate is coupled with a functionalized pyridine, a reaction often catalyzed by a palladium catalyst.
Step 3: Saponification
The ester group on the picolinic acid is saponified to the carboxylic acid to yield the final active herbicide.
Quantitative Data
The following table summarizes the yield and biological activity of a representative picolinic acid herbicide.
| Compound ID | Yield (%) | Target Weed | IC50 (µM) | Reference |
| S060 | - | Arabidopsis thaliana | - | [1] |
| V-7 | - | Arabidopsis thaliana | 0.002 | [2][3] |
| V-8 | - | Arabidopsis thaliana | 0.005 | [2] |
Note: Yields for specific intermediates and final products can vary based on reaction scale and purification methods.
Logical Relationship: Synthesis of Picolinic Acid Herbicide
Caption: Synthetic pathway for a picolinic acid herbicide.
Application Note 2: Synthesis of a Diamide Insecticide
Anthranilic diamide insecticides are highly effective against a range of lepidopteran pests. The synthesis involves the coupling of this compound with a substituted pyrazole carboxylic acid.
Experimental Protocol
The synthesis of these complex molecules requires a multi-step approach, culminating in an amide bond formation.
Step 1: Synthesis of the Pyrazole Carboxylic Acid
This key intermediate is synthesized through a series of reactions, often starting from a commercially available pyrazole.
Step 2: Amide Coupling
The synthesized pyrazole carboxylic acid is activated and then reacted with this compound to form the crucial amide linkage. This step often employs coupling reagents such as EDCI and HOBt.
Step 3: Purification
The final product is purified using techniques like column chromatography or recrystallization to obtain the diamide insecticide of high purity.
Quantitative Data
The table below presents the yield and insecticidal activity of a representative diamide insecticide.
| Compound ID | Yield (%) | Target Pest | Activity | Concentration (µg/mL) | Reference |
| I-4 | - | Aphis craccivora | >90.0% mortality | 400 | [4] |
| II-a-10 | - | Aphis craccivora | >90.0% mortality | 400 | [4] |
| II-a-14 | - | Tetranychus cinnabarinus | 61.1% inhibition | 200 | [4] |
| III-26 | - | Aphis craccivora | >90.0% mortality | 400 | [4] |
Note: The specific yields are dependent on the exact analogue being synthesized and the reaction conditions.
Experimental Workflow: Diamide Insecticide Synthesis
Caption: Workflow for diamide insecticide synthesis and testing.
Application Note 3: Synthesis of a Pyrazole Fungicide
Pyrazole-based fungicides are effective against a variety of plant pathogenic fungi. The synthesis often involves the reaction of this compound with a pyrazole-containing electrophile.
Experimental Protocol
The synthesis of pyrazole fungicides follows a convergent approach where two key fragments are prepared separately and then combined.
Step 1: Synthesis of a Substituted Pyrazole
A substituted pyrazole is prepared, often containing a reactive group such as a carboxylic acid or an amine.
Step 2: Functionalization of this compound
The aniline may be converted to a more reactive intermediate, for example, by forming an isocyanate or an acid chloride derivative if it is part of a larger molecule.
Step 3: Coupling and Final Modification
The two fragments are coupled together, and any necessary final modifications are made to produce the active fungicide.
Quantitative Data
The antifungal activity of a representative pyrazole derivative is shown below.
| Compound | Target Fungi | MIC (µg/mL) | Reference |
| N1-(3-chloro-4-fluorophenyl)-N4-(4-methoxybenzylidene)semicarbazone | Aspergillus niger | 100 | [5] |
| N1-(3-chloro-4-fluorophenyl)-N4-(4-methoxybenzylidene)semicarbazone | Candida albicans | 200 | [5] |
Note: The presented compound is a semicarbazone derivative, highlighting the versatility of the starting aniline in forming various bioactive molecules.
Signaling Pathway: Hypothetical Mode of Action
Caption: Hypothetical mode of action of a pyrazole fungicide.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of modern agrochemicals. Its incorporation into the final molecule often leads to enhanced biological activity and favorable physicochemical properties. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important intermediate in creating novel and effective crop protection solutions. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of next-generation herbicides, insecticides, and fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of 4-(3-Chloro-4-fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the purification of 4-(3-Chloro-4-fluorophenyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a preparative purification strategy using silica gel column chromatography followed by recrystallization to achieve high purity. Additionally, analytical methods for assessing the purity of the final product are described.
Introduction
This compound is a diarylamine derivative of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, typically yields a crude product containing residual starting materials, catalysts, and by-products. Therefore, a robust purification protocol is essential to obtain the compound in high purity for subsequent applications. This application note details a comprehensive purification workflow, including preparative column chromatography and recrystallization.
Synthesis Overview: Suzuki-Miyaura Coupling
A common synthetic route to prepare this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Reaction Scheme:
-
Reactants: 4-Aminophenylboronic acid and 1-bromo-3-chloro-4-fluorobenzene (or vice versa).
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is typically used.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.
The crude product from this reaction will be a mixture containing the desired product, unreacted starting materials, homocoupled by-products, and residual catalyst, necessitating the purification steps detailed below.
Experimental Protocols
This technique is employed for the initial purification of the crude reaction mixture to separate the target compound from major impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the separation of compounds. The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in a systematic manner.
-
Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot a small amount of each fraction on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Pooling: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified product.
Recrystallization is performed on the product obtained from column chromatography to achieve a higher degree of purity, typically yielding a crystalline solid.
Materials and Equipment:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This is often determined empirically.
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better crystal growth, the flask can be insulated to slow down the cooling process.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification process.
| Parameter | Before Purification | After Column Chromatography | After Recrystallization |
| Appearance | Brownish oily solid | Light yellow solid | Off-white crystalline solid |
| Yield | - | 75-85% | 80-90% (from chromatographed material) |
| Purity (by HPLC) | ~70% | >95% | >99.5% |
| Melting Point | Broad range | Sharper range | Sharp, well-defined |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship between purification stages and resulting purity levels.
Conclusion
The described two-step purification process, involving silica gel column chromatography followed by recrystallization, is an effective method for obtaining high-purity this compound from a crude synthetic mixture. The purity of the final product should be confirmed by appropriate analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis to ensure it meets the requirements for its intended downstream applications in research and development.
Application Notes and Protocols: Reaction of 4-(3-Chloro-4-fluorophenyl)aniline with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4-(3-Chloro-4-fluorophenyl)aniline with various electrophilic reagents. This information is intended to guide researchers in the synthesis of novel derivatives for applications in drug discovery and materials science.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. The reactivity of its aniline moiety towards electrophiles allows for a wide range of functionalization, leading to the creation of diverse chemical libraries. The substitution pattern of the phenyl rings influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. The chloro and fluoro substituents are deactivating but also ortho, para-directing. In the case of this compound, the primary site of electrophilic attack is on the aniline ring, directed by the powerful activating effect of the amino group to the positions ortho to it.
Data Presentation: Summary of Electrophilic Reactions
The following table summarizes various electrophilic substitution reactions performed on this compound and its close analogs. This data provides a comparative overview of reaction conditions and expected yields.
| Reaction Type | Electrophile/Reagent | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| Acylation | Acetic acid | 3-Chloro-4-fluoroaniline | Acetic acid | Reflux | 4 h | Not specified | [1] |
| Nitration | Fuming HNO₃ / H₂SO₄ | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | H₂SO₄ | 0°C to RT | 4 h | 49.74 | [2] |
| Sulfonation | Fuming H₂SO₄ | Aniline | Fuming H₂SO₄ | 453-473 K | Not specified | >95 | [3] |
| Formylation | POCl₃ / DMF | Electron-rich arene | DMF | 0°C to 80°C | 3-6.5 h | 77 (general) | [4] |
| Diazotization | NaNO₂ / HCl | 2-chloroaniline | Ethanol/DES | Room Temp | 20 min | Not specified | [5] |
| Azo Coupling | Diazotized 2-chloroaniline | Acetoacetanilide | Ethanol/DES | Room Temp | 20 min | Good | [5] |
| Iodination | I₂ / Ag₂SO₄ | Aniline | Ethanol | Not specified | Not specified | 46 |
Mandatory Visualizations
Caption: General mechanism of electrophilic aromatic substitution on the aniline ring.
Caption: A typical experimental workflow for electrophilic substitution reactions.
Experimental Protocols
Acylation: Synthesis of N-(4-(3-Chloro-4-fluorophenyl)phenyl)acetamide
This protocol is adapted from the procedure for the acetylation of 3-chloro-4-fluoroaniline.[1]
Materials:
-
This compound
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into 100 mL of ice-cold water with constant stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Nitration of this compound
Note: Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-product due to the protonation of the amino group. It is highly recommended to first protect the amino group by acylation (see Protocol 1) to form the acetanilide derivative. The acetamido group is still an ortho, para-director but is less activating, allowing for a more controlled reaction. The following protocol assumes the starting material is the acetanilide derivative. This protocol is adapted from a general procedure for the nitration of acetanilide.[6]
Materials:
-
N-(4-(3-Chloro-4-fluorophenyl)phenyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Carefully dissolve the acetanilide derivative in concentrated sulfuric acid in a flask, keeping the temperature low with an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetanilide derivative with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
The protecting acetyl group can be removed by acid or base hydrolysis to yield the nitro-aniline derivative.
Sulfonation of this compound
This protocol is a general procedure for the sulfonation of anilines.[3][7]
Materials:
-
This compound
-
Fuming sulfuric acid (oleum)
-
Heating apparatus
-
Stirring apparatus
Procedure:
-
In a flask, carefully add this compound to fuming sulfuric acid with stirring. An initial exothermic reaction will occur, forming the anilinium hydrogen sulfate salt.
-
Heat the mixture to 180-200°C for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture onto ice to precipitate the sulfonic acid derivative.
-
Collect the product by vacuum filtration and wash with a small amount of cold water.
-
The product is often isolated as a zwitterion (sulfanilic acid derivative).
Vilsmeier-Haack Formylation
This is a general protocol for the formylation of electron-rich aromatic compounds.[8][4][9][10][11]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Stirring apparatus
-
Aqueous sodium acetate solution
Procedure:
-
Cool a flask containing DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add the this compound, either neat or dissolved in a small amount of DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a stirred solution of aqueous sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt.
-
The product aldehyde will precipitate or can be extracted with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Diazotization and Azo Coupling
This protocol describes the formation of a diazonium salt from this compound and its subsequent coupling with an activated aromatic compound to form an azo dye.[5][12][13]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (for phenolic coupling partners)
-
Ice bath
-
Stirring apparatus
Procedure: Part A: Diazotization
-
Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
Part B: Azo Coupling
-
Prepare a solution of the coupling agent. If using a phenol like 2-naphthol, dissolve it in a dilute sodium hydroxide solution and cool to 0-5°C. If using an amine like N,N-dimethylaniline, dissolve it in dilute acid and cool.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization.
References
- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gauthmath.com [gauthmath.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. rsc.org [rsc.org]
- 6. magritek.com [magritek.com]
- 7. scribd.com [scribd.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Analysis of 4-(3-Chloro-4-fluorophenyl)aniline
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chloro-4-fluorophenyl)aniline. This method is suitable for the determination of the compound's purity and the identification of potential process-related impurities and degradation products. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the gold standard for impurity profiling in the pharmaceutical industry.[1] This document provides a detailed protocol for the analysis of this compound using a standard RP-HPLC system with UV detection.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The chromatographic conditions have been optimized for the efficient separation of this compound from potential impurities.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Purospher® STAR RP-18 endcapped (5 µm), 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 20 minutes |
Reagent and Sample Preparation
2.1. Reagents
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (Milli-Q® or equivalent HPLC grade)
-
This compound reference standard
2.2. Preparation of 0.01M Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2.3. Preparation of Mobile Phase
-
Mix 600 mL of acetonitrile with 400 mL of the prepared 0.01M phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
2.4. Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.5. Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up the volume.
-
Sonicate for 5 minutes and filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected retention time and system suitability parameters for the analysis of this compound.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | Approx. 8.5 | ≤ 1.5 | > 2000 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Docking Studies of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(3-chloro-4-fluorophenyl)aniline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as inhibitors of various therapeutic targets, including protein kinases and enzymes implicated in neurodegenerative diseases.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the binding mechanism of a ligand to its protein target, predicting binding affinity, and guiding the design of more potent and selective inhibitors. The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Understanding its interactions with protein targets at a molecular level is crucial for the rational design of novel therapeutics.
Data Presentation
The following tables summarize quantitative data from docking studies of this compound derivatives and closely related analogues against various protein targets.
Table 1: Docking Results for 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| 8a (contains a 4-bromo-2-fluoroaniline moiety) | EGFR | -6.39 | 20.67 | |
| 8a (contains a 4-bromo-2-fluoroaniline moiety) | VEGFR-2 | -8.24 | 0.9 |
Table 2: Docking Results for N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives against MAO-B
| Compound ID | Target Protein | Binding Energy (Kcal/mol) | Reference |
| C23 | MAO-B | -120.205 | [1] |
| C33 | MAO-B | -116.972 | [1] |
| Safinamide (Standard) | MAO-B | -102.647 | [1] |
| Selegiline (Standard) | MAO-B | -74.3821 | [1] |
| Rasagiline (Standard) | MAO-B | -72.7638 | [1] |
Signaling Pathways
EGFR and VEGFR-2 Signaling in Cancer
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in cancer progression. Their signaling pathways regulate cell proliferation, survival, angiogenesis, and metastasis. The diagram below illustrates a simplified overview of these pathways.
Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.
Experimental Protocols
The following are generalized yet detailed protocols for performing molecular docking studies. Specific parameters may need to be optimized based on the software and target protein.
Experimental Workflow
The overall workflow for a typical molecular docking study is outlined below.
Caption: General workflow for molecular docking studies.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands, unless they are critical for the binding site integrity.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for correct ionization and tautomeric states of amino acid residues.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., CHARMm, AMBER).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation before docking.
Protocol 3: Molecular Docking
-
Define the Binding Site: Identify the binding site on the target protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction software.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Run: Perform the docking calculation using a chosen docking program (e.g., AutoDock, Glide, iGEMDOCK). The software will systematically search for the best-fitting conformations of the ligand within the grid box.
-
Scoring: The docking program will score the different poses of the ligand based on a scoring function that estimates the binding affinity. The poses with the best scores (typically the most negative binding energies) are considered the most likely binding modes.
Protocol 4: Analysis of Docking Results
-
Pose Clustering: Group similar binding poses together based on their root-mean-square deviation (RMSD). Analyze the top-ranked clusters.
-
Interaction Analysis: Visualize the best-scoring poses in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer). Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Binding Energy Evaluation: The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Compare the binding energies of different derivatives to rank their potential potency.
Conclusion
The protocols and data presented in these application notes serve as a valuable resource for researchers initiating or advancing their work on this compound derivatives. By employing these computational methods, researchers can gain significant insights into the structure-activity relationships of this important chemical scaffold, accelerating the discovery and development of novel therapeutic agents.
References
Troubleshooting & Optimization
Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Chloro-4-fluorophenyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of an aryl halide with an aniline derivative.
Q2: What are the starting materials for the synthesis?
A2: Typically, the synthesis involves the reaction of 3-chloro-4-fluoroaniline with a phenylating agent such as a halobenzene (e.g., chlorobenzene, bromobenzene, or iodobenzene) or a corresponding boronic acid derivative in the presence of a suitable catalyst system.
Q3: What are the key differences between the Buchwald-Hartwig and Ullmann coupling reactions for this synthesis?
A3: The Buchwald-Hartwig amination generally uses a palladium catalyst with a phosphine ligand and a strong base, and it often proceeds under milder conditions than the Ullmann condensation.[1] The Ullmann reaction, a classic method, typically requires a copper catalyst, often in stoichiometric amounts, and higher reaction temperatures.[1]
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include hydrodehalogenation of the aryl halide starting material, homocoupling of the starting materials, and the formation of triarylamine impurities. In Buchwald-Hartwig reactions, β-hydride elimination can also lead to undesired byproducts.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium or copper catalyst is not old or deactivated. For palladium catalysts, ensure an active Pd(0) species is being formed; if starting with a Pd(II) source, a pre-reduction step or the presence of a suitable reducing agent (like the amine itself) is necessary. |
| Inappropriate Ligand (Buchwald-Hartwig) | The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve catalytic activity. Consider screening different ligands to find the optimal one for this specific transformation. |
| Incorrect Base | The strength and type of base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. For Ullmann reactions, potassium carbonate or other inorganic bases are common. |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | Presence of water or other protic impurities. Inefficient oxidative addition to the catalyst. | Use anhydrous solvents and reagents. Optimize the catalyst and ligand system to favor the desired coupling reaction. |
| Homocoupling of Starting Materials | Catalyst promoting self-coupling. High reaction temperatures. | Lower the reaction temperature. Screen different catalysts or ligands that are less prone to promoting homocoupling. |
| Triarylamine Formation | The diarylamine product reacts further with the aryl halide. | Use a slight excess of the aniline starting material relative to the aryl halide. Monitor the reaction closely and stop it once the desired product is formed to prevent over-arylation. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. Note: These are generalized procedures and may require optimization.
Protocol 1: Buchwald-Hartwig Amination
Materials:
| Reagent | Molar Equiv. |
| 3-Chloro-4-fluoroaniline | 1.2 |
| Aryl Halide (e.g., 1-bromo-4-chlorobenzene) | 1.0 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01-0.05 |
| Phosphine Ligand (e.g., XPhos) | 0.02-0.10 |
| Base (e.g., NaOtBu) | 1.4 |
| Anhydrous Solvent (e.g., Toluene) | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the 3-chloro-4-fluoroaniline and the aryl halide to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
Materials:
| Reagent | Molar Equiv. |
| 3-Chloro-4-fluoroaniline | 1.0 |
| Aryl Halide (e.g., 1-iodo-4-chlorobenzene) | 1.2 |
| Copper Catalyst (e.g., CuI) | 0.1-1.0 |
| Ligand (e.g., 1,10-phenanthroline) | 0.2-2.0 |
| Base (e.g., K₂CO₃) | 2.0 |
| High-Boiling Point Solvent (e.g., DMF, NMP) | - |
Procedure:
-
To a reaction vessel, add the copper catalyst, ligand, and base.
-
Add the 3-chloro-4-fluoroaniline and the aryl halide.
-
Add the solvent.
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and any residual starting materials.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Potential Side Reaction Pathways
Caption: Diagram illustrating potential side reactions during the synthesis.
References
Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3-Chloro-4-fluorophenyl)aniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Buchwald-Hartwig amination and the Ullmann condensation.
Low or No Product Yield
Problem: The reaction shows low conversion of starting materials to the desired this compound product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst (Buchwald-Hartwig) | The Palladium catalyst may be deactivated. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ under inert conditions. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Inactive Catalyst (Ullmann) | The copper catalyst may be oxidized or improperly activated. For Ullmann reactions using copper powder, in situ activation by reducing a copper salt (e.g., CuSO₄ with zinc) can improve reactivity.[1] For copper salt-catalyzed reactions, ensure anhydrous conditions. |
| Inappropriate Ligand (Buchwald-Hartwig) | The choice of phosphine ligand is critical. For aryl chlorides, sterically hindered and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often give better results. A ligand screening study is highly recommended. |
| Inappropriate Ligand (Ullmann) | While traditional Ullmann reactions are often ligand-free, modern protocols benefit from ligands like diamines or phenanthroline to improve solubility and catalyst efficiency.[1] |
| Incorrect Base | The strength and solubility of the base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used. For Ullmann, K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can depend on the solvent and substrate. |
| Unsuitable Solvent | The reaction solvent affects catalyst solubility and reactivity. For Buchwald-Hartwig, anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typical. For traditional Ullmann reactions, high-boiling polar solvents like DMF or NMP are used, though modern methods may employ less harsh solvents.[1] |
| Low Reaction Temperature | Buchwald-Hartwig reactions often require heating (typically 80-120 °C). Ullmann condensations traditionally require higher temperatures (>150 °C), although modern ligand-assisted protocols can proceed at lower temperatures.[1] |
| Presence of Oxygen or Moisture | Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen and moisture, which can deactivate the catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Formation of Side Products
Problem: Significant formation of byproducts is observed, complicating purification and reducing the yield of the desired product.
Possible Side Reactions and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Aryl Halide | Reductive elimination from a bis-aryl palladium intermediate (Buchwald-Hartwig) or coupling of two aryl halide molecules on the copper surface (Ullmann). | Optimize the stoichiometry of reagents. Lowering the catalyst loading or temperature may reduce homocoupling. |
| Hydrodehalogenation | Reaction of the aryl halide with trace amounts of water or other proton sources, leading to the replacement of the halogen with hydrogen. | Ensure strictly anhydrous reaction conditions. Use a well-dried solvent and reagents. |
| Formation of Phenol | Reaction of the aryl halide with hydroxide ions, which can be present if the base is not completely anhydrous or if the reaction is run in the presence of water. | Use a high-purity, anhydrous base and solvent. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method, Buchwald-Hartwig or Ullmann, is generally better for the synthesis of this compound?
A1: Both methods are viable for the synthesis of diarylamines. The Buchwald-Hartwig amination is often preferred due to its generally higher functional group tolerance, milder reaction conditions, and broader substrate scope. However, the Ullmann condensation can be a cost-effective alternative, especially on a large scale, as it uses a less expensive copper catalyst. The optimal choice may depend on the specific starting materials, available equipment, and cost considerations.
Q2: What are the key parameters to optimize for improving the yield in a Buchwald-Hartwig amination for this specific product?
A2: The most critical parameters to optimize are the choice of palladium precursor, the phosphine ligand, the base, and the solvent. A screening of different combinations of these components is highly recommended. For an aryl chloride substrate, bulky, electron-rich phosphine ligands are often a good starting point.
Q3: How can I effectively purify the crude this compound product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be effective. Recrystallization from a suitable solvent system can be used for further purification if needed.
Q4: I am observing the formation of a significant amount of starting aniline in my crude product. What could be the reason?
A4: The presence of unreacted aniline could be due to incomplete reaction or a side reaction consuming the aryl halide. Review the troubleshooting guide for low yield. Additionally, ensure the correct stoichiometry of your reagents.
Experimental Protocols
Buchwald-Hartwig Amination (General Protocol)
A detailed experimental protocol for the Buchwald-Hartwig amination to synthesize this compound is provided below. This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-3-chloro-4-fluorobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), aniline (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation (General Protocol)
A general protocol for the Ullmann condensation is as follows. Note that traditional Ullmann conditions are harsh; modern protocols with ligands are milder.
Materials:
-
1-Bromo-3-chloro-4-fluorobenzene
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (e.g., 10 mol%), K₂CO₃ (2.0 eq), 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), and aniline (1.2 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-160 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of diarylamine synthesis, based on general principles of Buchwald-Hartwig and Ullmann reactions. Specific data for this compound is limited in the public domain and would require experimental determination.
Table 1: Effect of Catalyst and Ligand on Buchwald-Hartwig Amination Yield (Illustrative)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |
| Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | High |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | KOtBu | Toluene | 100 | Moderate |
| Pd(OAc)₂ (2) | None | NaOtBu | Toluene | 100 | Low |
Table 2: Effect of Reaction Parameters on Ullmann Condensation Yield (Illustrative)
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI (10) | None | K₂CO₃ | DMF | 160 | Moderate |
| Cu Powder (100) | None | K₂CO₃ | NMP | 200 | Low-Moderate |
| CuI (10) | L-proline | K₂CO₃ | DMSO | 120 | High |
| CuI (10) | Phenanthroline | Cs₂CO₃ | Toluene | 130 | Moderate-High |
Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Halogenated Aniline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated aniline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated aniline samples?
A1: Crude halogenated anilines often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions on the aniline ring), over-halogenated or under-halogenated byproducts, and residual solvents or reagents from the reaction.[1][2][3][4] For instance, the direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the amino group's activating effect is not moderated.[5] Additionally, storage of aniline compounds can lead to degradation products, such as oxidation products and polymeric by-products.[6]
Q2: My halogenated aniline is a dark oil or solid. How can I decolorize it?
A2: Discoloration in halogenated anilines is often due to the presence of oxidized impurities or colored byproducts. A common and effective method for decolorization is treatment with activated carbon during the recrystallization process. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added to the solution, and the mixture is heated briefly before being filtered hot to remove the carbon and adsorbed impurities. Subsequent cooling should yield lighter-colored crystals.
Q3: I'm having trouble separating regioisomers of a dihalogenated aniline. What purification technique is most effective?
A3: The separation of regioisomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose, as it offers high resolving power.[2][4] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition and gradient are crucial for achieving good separation. Alternatively, fractional crystallization may be attempted, though it is generally less effective than chromatography for closely related isomers.
Q4: Can I use distillation to purify my halogenated aniline?
A4: Vacuum distillation can be a viable purification method for liquid halogenated anilines, especially for removing non-volatile impurities. However, it is important to consider the thermal stability of the compound, as some anilines can decompose at elevated temperatures, leading to the formation of tars.[7] For solid halogenated anilines, distillation is generally not a suitable primary purification method.
Q5: How can I remove residual starting aniline from my reaction mixture?
A5: A common method to remove unreacted aniline is through an acidic wash during a liquid-liquid extraction. Aniline is basic and will be protonated by an acid (e.g., dilute HCl), forming a water-soluble salt that partitions into the aqueous phase, while the desired halogenated aniline (which is typically less basic) remains in the organic phase. This is an effective way to separate the more basic starting material from the less basic product.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent incrementally.- Select a more suitable solvent where the compound has higher solubility at elevated temperatures. |
| Oiling out (compound separates as an oil, not crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that lower the melting point. | - Use a lower-boiling solvent.- Reheat the solution and add more solvent to reduce saturation.- Attempt to purify further by another method (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | - Solution is not saturated.- Cooling too rapidly. | - Evaporate some of the solvent to increase concentration and then cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of purified crystals. | - Too much solvent was used.- Crystals are still dissolved in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Cool the filtrate for a longer period or in a colder bath to maximize crystal formation.- Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. |
| Crystals are discolored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be sure to filter the solution hot to remove the charcoal. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with sample. | - Optimize the eluent polarity. A less polar solvent will slow down the elution of all compounds, potentially improving separation.- Repack the column, ensuring the adsorbent is settled evenly without any air bubbles.- Use a smaller amount of sample relative to the amount of stationary phase. |
| Compound is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, by increasing the percentage of a more polar solvent in a solvent mixture. |
| Cracking or channeling of the stationary phase. | - The column ran dry.- The stationary phase was not packed uniformly. | - Always keep the solvent level above the top of the stationary phase.- Repack the column carefully to ensure a homogenous packing. |
| Streaking or tailing of bands. | - The sample is not soluble in the eluent.- The sample was loaded in too large a volume of solvent.- The compound is interacting too strongly with the stationary phase. | - Choose an eluent that completely dissolves the sample.- Dissolve the sample in the minimum amount of solvent for loading.- Add a small amount of a more polar solvent or a modifier (e.g., triethylamine for basic compounds like anilines) to the eluent. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing. | - Interaction with active silanols on the column.- Wrong mobile phase pH.- Column overload. | - Use a high-purity silica-based column.- Add a basic modifier like triethylamine to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH).- Inject a smaller sample volume or a more dilute sample. |
| Split peaks. | - Clogged frit or partially blocked column inlet.- Sample solvent incompatible with the mobile phase. | - Replace the column inlet frit or reverse-flush the column (if permissible by the manufacturer).- Dissolve the sample in the mobile phase whenever possible. |
| Fluctuating baseline. | - Air bubbles in the system.- Contaminated detector flow cell.- Incomplete mobile phase mixing. | - Degas the mobile phase.- Flush the flow cell with a strong solvent.- Ensure proper mixing of mobile phase components. |
| Retention time drift. | - Change in mobile phase composition.- Poor column temperature control.- Column degradation. | - Prepare fresh mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime. |
Experimental Protocols
Protocol 1: Recrystallization of p-Bromoaniline
This protocol is adapted from a procedure for the synthesis and purification of p-bromoaniline.[8]
Objective: To purify crude p-bromoaniline by recrystallization.
Materials:
-
Crude p-bromoaniline
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude p-bromoaniline in an Erlenmeyer flask.
-
Prepare a 1:1 (v/v) mixture of ethanol and water.
-
Add a minimal amount of the hot ethanol/water mixture to the crude solid to dissolve it completely with heating.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a desiccator.
Protocol 2: Silica Gel Column Chromatography of Nitroanilines
This protocol provides a general procedure for the separation of nitroaniline isomers, which can be adapted for halogenated anilines with similar polarities.[9]
Objective: To separate a mixture of o-nitroaniline and p-nitroaniline using column chromatography.
Materials:
-
Mixture of nitroanilines
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the nitroaniline mixture in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a more volatile solvent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the more polar compound.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified compounds.
-
Combine the pure fractions of each compound and evaporate the solvent to obtain the purified products.
-
Protocol 3: Liquid-Liquid Extraction for Aniline Removal
This is a general procedure for removing a more basic aniline from a less basic product in an organic solvent.
Objective: To remove residual aniline from a reaction mixture containing a halogenated aniline product.
Materials:
-
Organic solution of the crude product
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Transfer the organic solution containing the crude halogenated aniline to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the protonated aniline hydrochloride.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh 1 M HCl if necessary.
-
Wash the organic layer with water and then with brine to remove residual acid and dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The resulting organic solution contains the purified halogenated aniline, which can be isolated by evaporating the solvent.
Quantitative Data on Purification
The following tables provide examples of reported yields and purity for specific halogenated aniline purification processes. Note that direct comparisons between different methods for the same compound are often not available in a single source, and the efficiency of any purification technique is highly dependent on the specific compound and the nature of the impurities.
Table 1: Purification of p-Bromoaniline
| Purification Step | Starting Material | Product | Yield | Purity (Melting Point) | Reference |
| Acetylation | Aniline | Acetanilide | 94.1% | >=98.8% (GC) | |
| Bromination | Acetanilide | p-Bromoacetanilide | 95.2% | >=98.7% (GC) | |
| Hydrolysis & Neutralization | p-Bromoacetanilide | p-Bromoaniline | 96.4% | >=98.9% (GC), 62-64 °C |
Table 2: Purification of 2,6-Dichloro-4-nitroaniline
| Purification Method | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Chlorination and in-situ purification | 4-Nitroaniline | 2,6-Dichloro-4-nitroaniline | 90% of theory | at least 97% | |
| Chlorination with recycled acid | 4-Nitroaniline | 2,6-Dichloro-4-nitroaniline | 83% of theory | 96% |
Table 3: Preparation of various Bromoanilines
| Substrate | Product | Yield | Purity (HPLC) | Reference |
| 3-Monomethylaniline | 4-Bromo-3-monomethylaniline | 95% | 99% | [3] |
| 3-Anisidine | 4-Bromo-3-anisidine | 95% | 99% | [3] |
| 2-N-methyl-p-nitroaniline | 4-Bromo-2-N-methyl-p-nitroaniline | 88% | 96% | [3] |
Visualizations
Caption: General workflow for the purification of halogenated aniline compounds.
Caption: Troubleshooting flowchart for recrystallization when no crystals form.
Caption: Troubleshooting logic for peak tailing in HPLC of halogenated anilines.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN111056954A - Aniline purification method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
Technical Support Center: 4-(3-Chloro-4-fluorophenyl)aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-fluorophenyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Reduction of 3-chloro-4-fluoronitrobenzene: This is a widely used method that involves the reduction of the nitro group to an amine.[1][2][3][4]
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): This approach involves the formation of the C-N bond between an aniline derivative and an aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene.[5][6]
Q2: What are the potential byproducts when synthesizing this compound via the reduction of 3-chloro-4-fluoronitrobenzene?
A2: During the reduction of 3-chloro-4-fluoronitrobenzene, several byproducts can form, primarily due to incomplete reduction or subsequent condensation reactions of intermediates. These include:
-
Nitroso and Hydroxylamine intermediates: Incomplete reduction can lead to the formation of 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine.[7][8]
-
Azoxy, Azo, and Hydrazo compounds: These are formed through the condensation of the nitroso and hydroxylamine intermediates.[7][8][9][10][11]
-
Dehalogenation products: The chlorine or fluorine atoms can be removed during catalytic hydrogenation, leading to the formation of 4-fluorophenyl)aniline or 3-chlorophenyl)aniline. This is a common side reaction in the hydrogenation of halogenated nitroaromatics.[12][13][14][15][16]
Q3: What byproducts should I expect from a Buchwald-Hartwig amination to synthesize this compound?
A3: The Buchwald-Hartwig amination, while generally efficient, can also produce byproducts. Key side products to monitor include:
-
Hydrodehalogenation: The aryl halide starting material (e.g., 1-bromo-3-chloro-4-fluorobenzene) can be reduced, replacing the halogen with a hydrogen atom. This side reaction is competitive with the desired amination.
-
Products from β-Hydride Elimination: This can occur if the amine substrate has β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.
-
Diarylation of the amine: If a primary amine is used, a secondary reaction can occur where the product diarylamine is further arylated.
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the components of the reaction mixture and determining their molecular weights, which aids in preliminary identification.[17][18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the isolated byproducts, confirming their identity.[19][21][22][23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile byproducts and can provide valuable fragmentation patterns for identification.
Troubleshooting Guides
Scenario 1: Low Yield of this compound in a Reduction Reaction
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient reducing agent, inactive catalyst, or suboptimal reaction time/temperature. | Increase the equivalents of the reducing agent (e.g., iron powder, NaBH4), use a fresh or more active catalyst (e.g., Pt/C, Pd/C), and optimize the reaction time and temperature.[1][4] |
| Presence of significant amounts of colored impurities (red/orange) | Formation of azo and azoxy byproducts due to condensation of intermediates.[7][9][10][11] | Ensure complete reduction by using a stronger reducing system or optimizing reaction conditions. Acidic conditions can sometimes minimize the formation of these condensation products. |
| Formation of dehalogenated products | Over-reduction or use of a non-selective catalyst.[12][13][14][15][16] | Use a more selective catalyst system, such as a sulfided platinum catalyst, and carefully control the reaction temperature and hydrogen pressure.[13][14] |
Scenario 2: Poor Conversion in a Buchwald-Hartwig Amination
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst, inappropriate ligand or base, or poor quality of reagents/solvents. | Screen different palladium precatalysts and phosphine ligands. Ensure the base (e.g., NaOtBu, Cs2CO3) is strong enough and freshly opened. Use anhydrous, deoxygenated solvents.[25][26][27] |
| Significant hydrodehalogenation of the aryl halide | The catalytic cycle favors reduction over amination. | This can be influenced by the ligand and base combination. Experiment with different ligands, particularly bulky electron-rich phosphines, which can promote reductive elimination over competing side reactions.[28] |
| Reaction stalls at partial conversion | Catalyst deactivation or product inhibition. | Increase catalyst loading or consider a slow addition of the aryl halide. Ensure efficient stirring, especially with heterogeneous bases. |
Quantitative Data Summary
The following table summarizes potential byproducts and their typical (though highly condition-dependent) formation levels. Specific quantitative data for the synthesis of this compound is not extensively published; these are estimates based on related reactions.
| Synthetic Route | Byproduct | Typical Formation Level |
| Reduction of 3-chloro-4-fluoronitrobenzene | Azoxy/Azo Compounds | 1-10% |
| Dehalogenated Anilines | 2-15% | |
| Nitroso/Hydroxylamine Intermediates | <5% (transient) | |
| Buchwald-Hartwig Amination | Hydrodehalogenated Arene | 5-20% |
| Diarylation Product | 1-5% |
Experimental Protocols
1. Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
-
Apparatus: A pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer and temperature control.
-
Reagents:
-
3-Chloro-4-fluoronitrobenzene (1.0 eq)
-
Platinum on carbon (1% Pt/C, 0.5-2 mol%)[4]
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
-
Procedure:
-
Charge the reactor with 3-chloro-4-fluoronitrobenzene and the solvent.
-
Add the Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Buchwald-Hartwig Amination of 1-Bromo-3-chloro-4-fluorobenzene with Aniline
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Reagents:
-
1-Bromo-3-chloro-4-fluorobenzene (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP; 1.1-1.2 eq relative to Pd)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated toluene
-
-
Procedure:
-
To the reaction flask, add Pd(OAc)2, the phosphine ligand, and NaOtBu under an inert atmosphere.
-
Add anhydrous toluene and stir for a few minutes to form the active catalyst.
-
Add aniline followed by 1-bromo-3-chloro-4-fluorobenzene.
-
Heat the reaction mixture to reflux (around 110°C).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Reaction pathway for the reduction of 3-chloro-4-fluoronitrobenzene.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 13. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 25. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 26. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 28. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(3-Chloro-4-fluorophenyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to air and moisture. The compound is also known to be sensitive to light, so it should be stored in a light-resistant container.[2][3]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: What are the expected hazardous decomposition products of this compound?
A3: Upon decomposition, this compound can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1][2]
Q4: What are the potential degradation pathways for this compound under stress conditions?
A4: Based on studies of similar halogenated anilines, potential degradation pathways include:
-
Hydrolysis: While generally stable, forced hydrolysis under strong acidic or basic conditions may lead to the formation of corresponding phenols.
-
Oxidation: Oxidation can be complex, potentially leading to the formation of nitroso-compounds, nitrobenzenes, or polymeric materials.[4]
-
Photodegradation: Exposure to UV light can induce degradation, potentially forming colored impurities. Studies on similar chloroanilines suggest the formation of intermediates like chlorophenols, aminophenols, and benzoquinones.[2]
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Discoloration of the Compound Upon Storage
-
Symptom: The compound, which is typically a light-colored solid, develops a darker color (e.g., brown, purple, or black) over time.
-
Potential Cause: Exposure to air and/or light. Anilines are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Check: Before use, it is advisable to check the purity of the discolored material using a suitable analytical technique like HPLC or TLC to assess the extent of degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using different batches or even the same batch of the compound over time.
-
Potential Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a properly stored solid sample.
-
Solution Stability: If solutions need to be stored, conduct a preliminary stability study of the compound in the chosen solvent under the intended storage conditions (e.g., temperature, light exposure).
-
Quality Control: Implement a routine quality control check (e.g., by HPLC) on the stock solutions to ensure their integrity before use.
-
Issue 3: Poor Peak Shape and Reproducibility in HPLC Analysis
-
Symptom: Tailing peaks, broad peaks, or shifting retention times during HPLC analysis of this compound.
-
Potential Cause:
-
Interaction of the basic aniline group with residual silanols on the HPLC column.
-
Inappropriate mobile phase pH.
-
Column degradation.
-
Improper sample preparation.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. For basic compounds like anilines, a slightly acidic pH (e.g., 3-4) is often beneficial.
-
Consider adding a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask residual silanol groups on the column.
-
-
Column Selection: Use a high-purity, end-capped silica column or a column specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
System Maintenance: Regularly perform system maintenance, including checking for leaks, ensuring proper pump performance, and equilibrating the column thoroughly before each run.[5]
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Recommended Conditions | Potential Degradation Products (based on similar anilines) |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for up to 24 hours | 3-Chloro-4-fluorophenol |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for up to 24 hours | 3-Chloro-4-fluorophenol |
| Oxidative | 3-30% H₂O₂ at room temperature for up to 24 hours | Oxidized derivatives (e.g., nitroso, nitro), polymeric impurities |
| Thermal | Dry heat at a temperature below the melting point (e.g., 60-80°C) for up to 48 hours | Minimal degradation expected if stored properly |
| Photolytic | Exposure to UV light (e.g., 254 nm or 365 nm) and visible light | Colored impurities, phenolic compounds, benzoquinones |
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method Development (General Protocol)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential interferences like degradation products, process impurities, or excipients.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~3) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis |
| Injection Volume | 10 µL |
Method Validation Workflow
Caption: Workflow for stability-indicating HPLC method validation.
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway based on known reactions of similar aniline compounds. This is a predictive representation and should be confirmed experimentally.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Optimizing N-Arylation of 4-(3-Chloro-4-fluorophenyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 4-(3-Chloro-4-fluorophenyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of this compound?
A1: The most prevalent and versatile method for the N-arylation of anilines, including halogenated ones like this compound, is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the aniline and an aryl halide or triflate.
Q2: Why is the Buchwald-Hartwig amination preferred over classical methods like the Ullmann condensation?
A2: The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.[2][4]
Q3: What are the key components of a Buchwald-Hartwig N-arylation reaction?
A3: A typical Buchwald-Hartwig amination reaction consists of the aryl halide (or triflate), the amine (in this case, this compound), a palladium catalyst precursor, a phosphine ligand, and a base in an appropriate solvent.[5]
Q4: How do the electronic properties of this compound affect the N-arylation reaction?
A4: The presence of electron-withdrawing chloro and fluoro substituents makes this compound less nucleophilic. This can slow down the rate of the C-N bond-forming step.[6] Therefore, a carefully selected catalyst system with electron-rich and sterically hindered phosphine ligands is often necessary to achieve good yields.[7]
Q5: Can I use copper-based catalysts for this reaction?
A5: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann or Chan-Lam coupling, is an alternative.[4] However, these reactions may require different ligands and reaction conditions compared to palladium-catalyzed systems. For electron-deficient anilines, palladium catalysis is generally more developed and reliable.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound.
Issue 1: Low or No Conversion to the Desired N-arylated Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Using pre-formed Pd(0) sources or specific precatalysts can be beneficial.[8] Check for potential catalyst poisoning by impurities in the starting materials or solvent. |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-deficient anilines, bulky, electron-rich phosphine ligands like BrettPhos or X-Phos are often effective.[1][9] Consider screening a variety of ligands to find the optimal one for your specific aryl halide partner. |
| Incorrect Base | The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[5][10] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Low Reaction Temperature | While some modern catalytic systems work at room temperature, many N-arylation reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Common solvents include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction outcome.[5] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | Presence of water or other protic impurities. | Ensure all reagents and solvents are scrupulously dried. |
| Homocoupling of Aryl Halide | Inefficient trapping of the oxidative addition complex by the aniline. | Increase the concentration of the aniline or use a more active catalyst system. |
| Diarylation of the Aniline | This is less common with secondary aniline products but can occur with primary anilines. | Use a bulky ligand to sterically hinder a second arylation event. Adjust the stoichiometry of the reactants. |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-arylation:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium precatalyst (0.01-0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene, 5 mL) via syringe under the inert atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of N-arylation
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | X-Phos | NaOtBu | Toluene | 100 | 92 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | t-BuOH | 100 | 75 |
| 5 | Pd₂(dba)₃ | dppf | LiHMDS | THF | 80 | 65 |
Note: Yields are representative and can vary based on the specific aryl halide and reaction time.
Visualizations
Caption: A generalized experimental workflow for the N-arylation reaction.
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig reaction: An overview | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Base-Controlled N-Arylation of Amines - ChemistryViews [chemistryviews.org]
Technical Support Center: Production of 4-(3-Chloro-4-fluorophenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(3-Chloro-4-fluorophenyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the production of this compound at scale?
A1: The most prevalent and scalable synthetic routes for this compound involve the coupling of 3-chloro-4-fluoroaniline with a suitable phenylating agent. The two primary methods employed are the Buchwald-Hartwig amination and the Ullmann condensation.[1] A common precursor, 3-chloro-4-fluoroaniline, is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.[2][3]
Q2: What are the critical process parameters to monitor during the scale-up of a Buchwald-Hartwig amination for this synthesis?
A2: When scaling up a Buchwald-Hartwig amination, several parameters are critical for ensuring reaction efficiency, safety, and product quality. These include:
-
Catalyst and Ligand Selection and Loading: The choice of palladium precursor and phosphine ligand is crucial. Different ligands can significantly impact reaction rate and selectivity. Catalyst loading should be optimized to be as low as possible for cost-effectiveness and to minimize residual palladium in the final product.
-
Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium tert-butoxide, potassium carbonate) are critical. The base must be strong enough to deprotonate the aniline but not so strong as to cause significant side reactions or degradation of starting materials or product.
-
Solvent Selection and Purity: The reaction is sensitive to the solvent. Toluene, dioxane, and THF are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
-
Temperature Control: These reactions are often exothermic.[4][5] Adequate temperature control is essential to prevent runaway reactions and minimize side product formation.
-
Mixing Efficiency: As the reaction mixture can be heterogeneous, efficient agitation is necessary to ensure good mass transfer between the reactants, catalyst, and base.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns during scale-up include:
-
Exothermic Reactions: Both Buchwald-Hartwig and Ullmann reactions can be exothermic.[4][5] It is crucial to have robust temperature control and an emergency cooling plan in place. Heat flow calorimetry studies are recommended to understand the thermal profile of the reaction before moving to a larger scale.
-
Handling of Pyrophoric Reagents: Some reagents, like finely divided palladium on carbon (for nitro reduction) or certain strong bases, can be pyrophoric. Proper handling procedures under an inert atmosphere are necessary.
-
Toxicity of Reagents and Product: Arylamines and their precursors can be toxic. Appropriate personal protective equipment (PPE) should be worn, and the reactions should be carried out in well-ventilated areas or in closed systems.
-
Solvent Hazards: The use of flammable organic solvents requires appropriate fire safety measures.
Q4: How can I effectively remove the palladium catalyst from my final product on a large scale?
A4: Removing residual palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a critical step. Common methods for palladium removal at scale include:
-
Carbon Treatment: Activated carbon is widely used to adsorb residual palladium. The choice of carbon grade and the treatment conditions (temperature, time) need to be optimized.
-
Scavenging Resins: Various functionalized resins are commercially available that can selectively bind to palladium.
-
Extraction: Aqueous washes with solutions containing chelating agents can be effective.
-
Crystallization: Often, multiple crystallizations of the final product are necessary to bring the palladium levels down to the required specifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor is of good quality and the ligand is not degraded. Use a pre-catalyst if possible. |
| Insufficiently anhydrous or deoxygenated solvent | Use freshly distilled, anhydrous, and thoroughly deoxygenated solvent. | |
| Inappropriate base | The base may not be strong enough to effect the reaction. Consider screening other bases such as NaOt-Bu, K2CO3, or Cs2CO3. | |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of Side Products (e.g., hydrodehalogenation, diarylation) | High catalyst loading | Optimize the catalyst loading to the minimum effective amount. |
| High reaction temperature or prolonged reaction time | Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed. | |
| Presence of oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). | |
| Difficulties in Product Isolation/Purification | Product is an oil or difficult to crystallize | Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
| Presence of closely related impurities | Optimize the reaction conditions to minimize side product formation. Employ chromatographic purification if necessary, though this can be challenging at scale. Consider a multi-step crystallization process with different solvent systems. | |
| Inconsistent Results Batch-to-Batch | Variability in raw material quality | Qualify all raw materials (starting materials, catalyst, ligand, base, solvent) before use. |
| Inefficient mixing at larger scale | Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity. | |
| Poor temperature control | Use a reactor with good heat transfer capabilities and a reliable temperature control system. |
Experimental Protocols
Representative Lab-Scale Synthesis of 3-Chloro-4-fluoroaniline (Precursor)
This protocol is based on the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a suitable hydrogenation reactor, add 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of 3-chloro-4-fluoronitrobenzene to the catalyst is typically between 200:1 and 400:1.[3]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove oxygen.
-
Pressurize the reactor with hydrogen gas to 0.1-5 MPa.[3]
-
Heat the reaction mixture to 50-100°C with vigorous stirring.[3]
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 1-10 hours).[3]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Filter the reaction mixture while hot to remove the catalyst.
-
The crude 3-chloro-4-fluoroaniline can be purified by distillation or recrystallization to achieve high purity (>99.5%).[3]
Expected Yield: >94%[3]
Representative Lab-Scale Synthesis of this compound via Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates and scale.
Materials:
-
3-chloro-4-fluoroaniline
-
An appropriate aryl halide or pseudo-halide (e.g., bromobenzene, chlorobenzene, or a corresponding triflate)
-
Palladium pre-catalyst (e.g., Pd2(dba)3 or a specific pre-catalyst)
-
Phosphine ligand (e.g., a biarylphosphine like XPhos or a related ligand)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K2CO3))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for catalyst activation.
-
Add the 3-chloro-4-fluoroaniline, the aryl halide/pseudo-halide, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with efficient stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or, more suitably for scale-up, by crystallization.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for the Synthesis of 3-chloro-4-fluoroaniline
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-fluoronitrobenzene | [3] |
| Catalyst | 1% Pt/C | [3] |
| Substrate to Catalyst Ratio (w/w) | 200-400 : 1 | [3] |
| Hydrogen Pressure | 0.1 - 5 MPa | [3] |
| Temperature | 50 - 100 °C | [3] |
| Reaction Time | 1 - 10 hours | [3] |
| Yield | > 94% | [3] |
| Purity (after purification) | > 99.5% | [3] |
Table 2: General Comparison of Buchwald-Hartwig and Ullmann Couplings for Diarylamine Synthesis
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Ligands | Phosphine-based | Often ligand-free or with simple ligands |
| Reaction Temperature | Generally milder (often < 120°C) | Typically higher temperatures required (>150°C) |
| Substrate Scope | Broader, tolerates a wider range of functional groups | More limited, often requires activated aryl halides |
| Base | Strong, non-nucleophilic bases (e.g., alkoxides) | Often inorganic bases (e.g., K2CO3) |
| Scale-up Challenges | Catalyst cost and removal, exothermicity | High temperatures, potential for side reactions |
Visualizations
Caption: Overall workflow for the production of this compound.
Caption: Troubleshooting decision tree for low conversion in C-N coupling reactions.
References
- 1. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)aniline Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-fluorophenyl)aniline. Our goal is to help you identify, quantify, and resolve impurities in your samples to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities often stem from the synthetic route used for its preparation. The primary method involves the reduction of 3-chloro-4-fluoronitrobenzene.[1][2] Therefore, potential impurities include:
-
Unreacted Starting Material: 3-chloro-4-fluoronitrobenzene may be present if the reduction reaction is incomplete.[1][2]
-
Isomeric Impurities: Positional isomers such as other chloro-fluoroaniline isomers can be introduced during the synthesis of the nitroaromatic precursor.[3][4]
-
Byproducts of Reduction: Depending on the reducing agent and reaction conditions, various byproducts can be formed. For instance, using metallic iron for reduction can lead to iron sludge containing benzene ring amines.[2]
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol or methanol, may be present.[2][5]
Q2: My this compound sample has a slight discoloration. Does this indicate the presence of impurities?
A2: Yes, discoloration can be an indicator of impurities. Pure this compound is typically a white to off-white crystalline solid.[1] A yellow or brownish tint can suggest the presence of oxidation products or residual starting materials like the yellowish 3-chloro-4-fluoronitrobenzene.[6] Aromatic amines, in general, are susceptible to oxidation, which can lead to discoloration.[7]
Q3: What analytical techniques are best suited for identifying and quantifying impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and commonly used techniques.[8][9]
-
HPLC is excellent for separating non-volatile and thermally sensitive compounds, making it ideal for quantifying isomeric impurities and unreacted starting materials.[4]
-
GC-MS is highly sensitive and provides structural information, which is invaluable for identifying unknown impurities.[10][11][12] However, derivatization may sometimes be necessary for polar analytes.[10]
Q4: What is a typical acceptable purity level for this compound used in pharmaceutical development?
A4: For use in pharmaceutical development, the purity of starting materials and intermediates is critical. Typically, a purity of ≥99.5% as determined by HPLC is required.[2][5][13] However, specific project requirements and regulatory guidelines should always be consulted.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause 1: Contaminated Mobile Phase or System
-
Troubleshooting Step: Run a blank gradient (mobile phase without sample injection). If peaks are still present, prepare fresh mobile phase with HPLC-grade solvents and purge the system thoroughly.
Possible Cause 2: Presence of Isomeric Impurities
-
Troubleshooting Step: Obtain reference standards for potential isomers if available. Spike a small amount of the standard into your sample and observe if the peak area of the unknown impurity increases. This can help in confirming the identity of the isomer.
Possible Cause 3: Unreacted Starting Material
-
Troubleshooting Step: Prepare a standard solution of 3-chloro-4-fluoronitrobenzene and inject it into the HPLC system using the same method. Compare the retention time with the unknown peak in your sample chromatogram.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause 1: Inappropriate Column or Mobile Phase
-
Troubleshooting Step: Ensure you are using a suitable column, such as a C18 column, which is effective for separating aromatic amines.[4] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid) to improve resolution.[8]
Possible Cause 2: Column Overload
-
Troubleshooting Step: Reduce the injection volume or dilute your sample. Overloading the column can lead to broad, tailing peaks.
Possible Cause 3: Column Degradation
-
Troubleshooting Step: If the column has been used extensively, its performance may have degraded. Flush the column according to the manufacturer's instructions or replace it with a new one.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound samples.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% A, ramp to 30% A over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no system peaks.
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the area percent of all peaks to determine the purity.
Protocol 2: Purification by Recrystallization
This protocol describes a method to purify this compound containing non-polar impurities.
1. Materials:
-
Impure this compound
-
Ethanol or a mixture of Ethanol and Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble in hot ethanol, a mixed solvent system (e.g., ethanol/water) can be used. Add hot ethanol to dissolve the solid, and then add hot water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]
Visualizations
Impurity Identification and Resolution Workflow
References
- 1. guidechem.com [guidechem.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scribd.com [scribd.com]
- 8. agilent.com [agilent.com]
- 9. d-nb.info [d-nb.info]
- 10. series.publisso.de [series.publisso.de]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
Preventing over-chlorination in aniline synthesis
Welcome to the technical support center for aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chlorination of aniline, with a specific focus on preventing over-chlorination.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of chlorinated anilines.
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.
This is a common issue due to the high reactivity of the aniline ring. To improve selectivity, consider the following troubleshooting steps:
-
Protect the Amine Group: The amino group is a strong activating group. Protecting it as an acetanilide can moderate its activating effect, leading to more controlled chlorination.
-
Choice of Chlorinating Agent: Different chlorinating agents offer varying levels of reactivity and selectivity.
-
Mild Agents: N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[1][2]
-
Highly Selective Systems: For specific regioselectivity, consider specialized catalytic systems. For instance, a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity.[3][4]
-
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of polychlorinated byproducts.[5][6]
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. Non-polar solvents can sometimes help to moderate the reaction.[6][7]
Issue 2: My reaction is yielding the wrong isomer (e.g., primarily para-substituted when ortho-substituted is desired).
Regioselectivity is a critical aspect of aniline chlorination. Here’s how to troubleshoot unfavorable isomer distribution:
-
Directed Chlorination: Employing a directing group can force chlorination to a specific position. For instance, certain catalysts can favor ortho-chlorination.[3][8][9]
-
Catalyst Systems for Regioselectivity:
-
Steric Hindrance: Introducing a bulky protecting group on the amine can sterically hinder the ortho positions, thereby favoring para-substitution.
Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation or side reactions.
The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.
-
Exclusion of Water and Air: Aniline and its derivatives are susceptible to oxidation. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The presence of water can lead to the formation of oxidation products.
-
Control of Reaction Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions and degradation. Maintain strict temperature control throughout the addition of reagents and the reaction period.
-
Purification of Starting Materials: Impurities in the starting aniline can act as catalysts for polymerization or degradation. Ensure your aniline is freshly distilled or purified before use.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of aniline chlorination?
The chlorination of aniline is an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, making it highly susceptible to attack by an electrophilic chlorine species (Cl+). This activation directs substitution primarily to the ortho and para positions. The reaction can proceed through a nitrenium ion intermediate.[13][14][15]
Q2: What are the most common byproducts in aniline chlorination?
Besides the desired chlorinated aniline isomers, common byproducts include:
-
Polychlorinated anilines (di-, tri-, and even tetra-chlorinated).[2][16]
-
Oxidation and polymerization products, often appearing as dark, tarry substances.
-
If using N-chlorosuccinimide (NCS), succinimide is a major byproduct.[2]
-
Haloacetonitriles and (chloro)benzoquinone imines can also be formed as disinfection byproducts in certain contexts.[17]
Q3: How can I analyze the product mixture to determine the isomeric ratio?
Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different chlorinated aniline isomers and byproducts.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating and quantifying the components of the reaction mixture.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the structure of the products and, in some cases, the isomeric ratio in the crude mixture.
Q4: Is it necessary to protect the aniline's amino group before chlorination?
While not always mandatory, protecting the amino group is a highly effective strategy to prevent over-chlorination and control regioselectivity.[11][12] The most common protecting group is acetyl, forming acetanilide. This group moderates the activating effect of the amine, allowing for more controlled chlorination. The protecting group can be subsequently removed by hydrolysis.
Data Presentation
Table 1: Comparison of Different Chlorination Methods for Aniline
| Method | Chlorinating Agent | Catalyst/Solvent | Major Product(s) | Yield (%) | Reference |
| Organocatalytic | Sulfuryl chloride | Diisopropylamine / Toluene | ortho-Chloroaniline | 95 | [3] |
| Ionic Liquid | Copper(II) chloride | 1-Hexyl-3-methylimidazolium chloride | para-Chloroaniline | High | [11][12] |
| N-Chlorosuccinimide | NCS | Acetonitrile | 2,4,6-Trichloroaniline | 88 | [2][20] |
| Hydrofluoric Acid Medium | Chlorine | Hydrofluoric Acid | ortho,ortho'-Dichloroaniline | Good | [21] |
Experimental Protocols
Protocol 1: Ortho-Selective Chlorination of Aniline using an Organocatalyst
This protocol is based on the work of Xiong and Yeung for the highly ortho-selective chlorination of anilines.[3][9]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aniline substrate (1.0 mmol) and the diisopropylamine organocatalyst (0.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature (25 °C).
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-chloroaniline.
Protocol 2: Para-Selective Chlorination of Aniline in an Ionic Liquid
This protocol is adapted from the procedure described for the regioselective chlorination using copper halides in ionic liquids.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) and copper(II) chloride (2.0 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium chloride.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water to remove any remaining ionic liquid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
References
- 1. Chlorination - Common Conditions [commonorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 9. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Collection - ANILINE CHLORINATION - - Figshare [figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenyl)aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-(3-chloro-4-fluorophenyl)aniline and its derivatives against other established alternatives. The information presented herein is supported by experimental data from various scientific publications, offering an objective overview for researchers and professionals in the field of drug discovery and development.
Kinase Inhibition: Targeting EGFR and ErbB2 in Cancer Therapy
The this compound scaffold is a key pharmacophore in the design of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 (HER2). Overexpression or mutation of these kinases is a hallmark of various cancers, making them critical targets for therapeutic intervention.
Comparative Analysis of Inhibitory Potency
Derivatives of this compound have demonstrated significant inhibitory activity against EGFR and ErbB2 kinases, with potencies comparable to or exceeding those of established drugs such as Lapatinib, Gefitinib, and Erlotinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against these kinases and their effects on cancer cell proliferation.
| Compound/Alternative | Target Kinase | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) |
| This compound Derivative 1 | EGFR | 1.8 | A431 | 0.09-0.21 |
| ErbB2 | 87.8 | SKOV-3 | 3.5 - 49 | |
| Lapatinib | EGFR | 10.2 | A431 | ~0.16 |
| ErbB2 | 9.8 | SKOV-3 | Not specified | |
| Gefitinib | EGFR | 26 - 57 | A549 | 3.94 - 4.60 |
| ErbB2 | - | SKOV-3 | 3.5 - 49 | |
| Erlotinib | EGFR | 2 | A431 | Not specified |
| ErbB2 | - | A549 | Not specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds involves the competitive inhibition of ATP binding to the kinase domain of EGFR and ErbB2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: EGFR/ErbB2 Signaling Pathway and Inhibition.
The following workflow outlines the typical experimental process for evaluating the kinase inhibitory activity of these compounds.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Experimental Protocols
EGFR/ErbB2 Kinase Inhibition Assay (Cell-Free): Recombinant human EGFR and ErbB2 kinase domains are incubated with the test compound at varying concentrations in the presence of a peptide substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay. IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (A431 and SKOV-3 cell lines): A431 (EGFR overexpressing) and SKOV-3 (ErbB2 overexpressing) cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. IC50 values are determined from the resulting dose-response curves.
Antimicrobial Activity
Certain derivatives of this compound have also exhibited promising antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The table below compares the MIC values of a representative this compound derivative with standard antibiotics.
| Compound/Alternative | Target Organism | MIC (µg/mL) |
| This compound Semicarbazone Derivative | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Candida albicans | 50 | |
| Ciprofloxacin (Antibiotic) | Staphylococcus aureus | 0.25 - 1.0 |
| Escherichia coli | 0.015 - 1.0 | |
| Fluconazole (Antifungal) | Candida albicans | 0.25 - 4.0 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action and Experimental Workflow
The antimicrobial mechanism of aniline derivatives is thought to involve the disruption of essential cellular processes in microorganisms.
Caption: Postulated Antimicrobial Mechanisms of Aniline Derivatives.
The following workflow is typically employed to assess antimicrobial activity.
Caption: Workflow for Antimicrobial Activity Testing.
Experimental Protocol
Broth Microdilution Method: A standardized suspension of the test microorganism is added to a series of wells in a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of this compound have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.
Comparative Analysis of MAO-B Inhibition
The inhibitory potency of these compounds is compared with Selegiline, a well-established MAO-B inhibitor.
| Compound/Alternative | IC50 (nM) |
| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Varies with substitution |
| Selegiline | 4.43 (rat brain) |
Note: Data is compiled from multiple sources and experimental conditions may vary.
MAO-B Inhibition Pathway and Experimental Workflow
MAO-B inhibitors prevent the breakdown of dopamine, a neurotransmitter crucial for motor control.
Caption: MAO-B Inhibition Pathway.
The evaluation of MAO-B inhibitory potential follows this general workflow.
The 4-(3-Chloro-4-fluorophenyl)aniline Scaffold: A Comparative Analysis of a Privileged Kinase Inhibitor Core
In the landscape of kinase inhibitor drug discovery, the identification and optimization of core scaffolds that provide a foundation for potent and selective inhibitors is a critical endeavor. The 4-(3-chloro-4-fluorophenyl)aniline moiety has emerged as a prominent and privileged scaffold, most notably embodied in the FDA-approved MEK inhibitor, Trametinib (Mekinist®). This guide provides a comprehensive comparison of the this compound scaffold, primarily through the lens of Trametinib, against other well-established kinase inhibitor cores targeting the same signaling pathway. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance data, experimental methodologies, and the underlying signaling pathways.
The Rise of a Privileged Scaffold: Targeting the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key kinases like BRAF and RAS, is a hallmark of many cancers, particularly melanoma.[2] This has made the MAPK/ERK cascade a prime target for therapeutic intervention.
Kinase inhibitors targeting this pathway have revolutionized the treatment of certain cancers. At the heart of many of these inhibitors lies a core chemical scaffold responsible for binding to the kinase's active site. The this compound scaffold has proven to be particularly effective in the design of MEK1 and MEK2 inhibitors.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors like Trametinib.
References
Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)aniline Analogs as Potent Kinase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the potency and structure-activity relationships of 4-(3-chloro-4-fluorophenyl)aniline analogs targeting key oncogenic kinases.
This guide provides an objective comparison of the performance of various analogs of this compound, a key scaffold in the development of targeted cancer therapies. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as kinase inhibitors.
Comparative Potency of Analogs
The this compound moiety has been incorporated into various heterocyclic scaffolds to generate potent inhibitors of several protein kinases implicated in cancer, particularly in leukemia. The following table summarizes the in vitro inhibitory potency of selected analogs against the Bcr-Abl kinase, a key driver of Chronic Myeloid Leukemia (CML).
| Compound ID | Core Scaffold | Modifications | Target Kinase | IC50 (µM) |
| 1 | Purine | 2-Chloro-9-(cyclopropylmethyl)-6-(3-chloro-4-fluorophenyl)amino | Bcr-Abl | 0.015 |
| 2 | Purine | 2-Chloro-9-(cyclopropylmethyl)-6-(3-chloro-4-fluorophenyl)amino | Bcr-Abl (T315I) | >10 |
| 3 | Pyrimidine | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | 7.4 |
| 4 | Benzamide | N-(2-Chloro-6-methylphenyl)-2-[(2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide | Bcr-Abl | 0.0201 |
| 5 | Benzamide | N-(2-Chloro-6-methylphenyl)-2-[(2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide | Bcr-Abl (T315I) | 0.0437 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in vitro. A lower IC50 value indicates higher potency.
Structure-Activity Relationship (SAR) Insights
The data suggests that the this compound group is a crucial pharmacophore for potent Bcr-Abl inhibition. The purine scaffold in Compound 1 demonstrates exceptional potency against wild-type Bcr-Abl. However, its efficacy is significantly diminished against the T315I "gatekeeper" mutation, a common cause of drug resistance.[1][2] In contrast, the benzamide-based analog Compound 5 retains significant activity against the T315I mutant, highlighting the importance of the core scaffold in overcoming resistance.[2] The nitrothiazole-containing thiadiazole derivative Compound 3 shows moderate activity against Abl kinase, with molecular modeling suggesting the nitrothiazole moiety plays a key role in binding to the kinase domain.[3]
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay (Solid-Phase)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against Bcr-Abl kinase using a solid-phase assay with whole-cell extracts.[4]
Materials:
-
K562 cell line (human chronic myeloid leukemia, Bcr-Abl positive)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Glutathione-agarose beads
-
GST-CrkL fusion protein (or other suitable Bcr-Abl substrate)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 µM)
-
Test compounds dissolved in DMSO
-
Anti-phosphotyrosine antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
-
96-well microplates
Procedure:
-
Preparation of Substrate-Coated Beads:
-
Incubate glutathione-agarose beads with a solution of GST-CrkL fusion protein to allow for binding.
-
Wash the beads to remove unbound protein.
-
-
Cell Lysate Preparation:
-
Culture K562 cells to the desired density.
-
Lyse the cells using a suitable lysis buffer to obtain whole-cell extracts containing Bcr-Abl kinase.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
In a 96-well plate, add the substrate-coated beads to each well.
-
Add a defined amount of K562 cell lysate to each well.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and wash the beads to remove the cell lysate and ATP.
-
Add a primary anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the beads to remove unbound primary antibody.
-
Add a secondary antibody conjugated to a detectable marker and incubate.
-
Wash the beads to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of phosphorylated substrate, which reflects the Bcr-Abl kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the key components of the Bcr-Abl signaling cascade.
Caption: Bcr-Abl Signaling Pathway in CML.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from a 4-Anilinoquinazoline Core
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of prominent kinase inhibitors—Lapatinib, Sorafenib, and Regorafenib—structurally related to the 4-(3-Chloro-4-fluorophenyl)aniline scaffold. The analysis focuses on their performance in both laboratory (in vitro) and animal (in vivo) studies, offering valuable insights for researchers and professionals in drug development. The data presented is compiled from publicly available experimental findings.
Introduction to 4-Anilino-Based Kinase Inhibitors
Lapatinib, Sorafenib, and Regorafenib are orally active small-molecule kinase inhibitors that have become crucial in the treatment of various cancers. Their core structure, featuring an aniline or anilino-like moiety, is fundamental to their ability to bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation. This guide will delve into the quantitative efficacy of these drugs in controlled experimental settings and their corresponding performance in living organisms, highlighting the translational aspects of their preclinical development.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Lapatinib, Sorafenib, and Regorafenib across various cancer models.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lapatinib | Breast Cancer | BT-474 | 0.025 | [1] |
| Breast Cancer | SK-BR-3 | 0.079 | [2] | |
| Endometrial Cancer | Various | 0.052 - 10.9 | [3] | |
| Head and Neck Cancer | HN5 | 0.12 | [1] | |
| Sorafenib | Glioblastoma | Patient-derived | 1.5 | [4][5] |
| Hepatocellular Carcinoma | HepG2, Bel-7402 | (not specified) | [6] | |
| Regorafenib | Colorectal Cancer | Various | 2.6 - 10 | [7] |
| Colorectal Cancer | MC38 | ~5 | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Drug | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Lapatinib | Breast Cancer (HER2+) | Nude Mice (SUM225 xenograft) | (not specified) | Strong inhibition | [8] |
| Breast Cancer (Basal-like/EGFR+) | Nude Mice (SUM149 xenograft) | 100 mg/kg | Radiosensitization | [8] | |
| Esophageal Squamous Cell Carcinoma | Nude Mice (primary xenograft) | 105 mg/kg | 29.65% (alone), synergistic with 5-FU | [9] | |
| Sorafenib | Glioblastoma | Nude Mice (orthotopic) | (not specified) | Significant suppression | [4] |
| Hepatocellular Carcinoma | Mice (H22 xenograft) | 9 mg/kg (IV) | Significant reduction | [6] | |
| Regorafenib | Neuroblastoma | Mice (orthotopic xenograft) | (not specified) | Effective against tumors | [10] |
| Sarcoma | Mice (xenografts) | 30 mg/kg/day | Significant prolongation of time to event | [11] |
Signaling Pathways and Mechanisms of Action
The antitumor activity of these drugs stems from their ability to block key signaling pathways involved in cell growth, proliferation, and angiogenesis.
Lapatinib is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12][13] By blocking these receptors, Lapatinib disrupts the downstream PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cancer cell survival and proliferation.[12][14]
Sorafenib and Regorafenib are multi-kinase inhibitors with a broader spectrum of targets. They inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[15][16] Additionally, they block the RAF/MEK/ERK signaling pathway within the tumor cells.[15][17]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo experiments cited.
In Vitro Cell Proliferation Assay
The anti-proliferative effects of the drugs are typically determined using a cell viability assay, such as the MTT or XTT assay.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of the drug, typically in serial dilutions. Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, XTT) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the drug concentration.[3]
In Vivo Tumor Xenograft Study
Xenograft models are instrumental in evaluating the efficacy of a drug in a living system.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The mice are then randomly assigned to a control group (receiving vehicle) and one or more treatment groups.
-
Drug Administration: The drug is administered to the treatment groups at a specified dose and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.[8][9]
Conclusion
This comparative guide highlights the preclinical efficacy of Lapatinib, Sorafenib, and Regorafenib, all of which are structurally related to the 4-anilino scaffold. The provided data demonstrates their potent anti-cancer effects in both in vitro and in vivo settings, underscoring the importance of their respective targeted signaling pathways. The detailed experimental protocols and pathway diagrams offer a framework for understanding and potentially designing future studies in the field of kinase inhibitor drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib exerts anti-glioma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a key pharmacophore in a variety of biologically active compounds. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the phenyl ring, make it a valuable moiety in the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data from published studies.
Antimicrobial Activity of Semicarbazone Derivatives
A study by Ahsan et al. explored a series of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives for their antimicrobial properties. The core structure involves the this compound moiety linked to a semicarbazone group, with various substitutions on the phenylidene ring of the semicarbazone. The antimicrobial activity was evaluated against a panel of bacterial and fungal strains.
Data Summary: Antimicrobial Activity
The following table summarizes the in-vitro antimicrobial activity (zone of inhibition in mm) of key derivatives against selected bacterial and fungal strains.
| Compound ID | R (Substitution on phenylidene) | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | C. albicans (mm) | A. niger (mm) |
| 4f | 4-Hydroxy | 18 | 16 | 15 | 14 | 12 |
| 4g | 4-Methoxy | 12 | 11 | 10 | 16 | 15 |
| 4d | 4-Nitro | 17 | 15 | 14 | - | - |
| 4k | 2,4-Dichloro | 16 | 14 | 13 | - | - |
Data extracted from Ahsan et al.[1] '-' indicates not reported or negligible activity.
The SAR analysis reveals that electron-donating groups, such as a hydroxyl group at the para position of the phenylidene ring (compound 4f ), enhance antibacterial activity.[1] In contrast, an electron-donating methoxy group at the same position (compound 4g ) resulted in moderate antifungal activity.[1] The presence of electron-withdrawing groups like a nitro group (compound 4d ) or chloro groups (compound 4k ) also conferred good antibacterial activity.[1]
Experimental Protocols: Antimicrobial Screening
Antibacterial and Antifungal Assays: The antimicrobial activity of the synthesized semicarbazone derivatives was determined using the agar well diffusion method.
-
Preparation of Media: Nutrient agar was prepared and sterilized for bacterial cultures, while potato dextrose agar was used for fungal cultures.
-
Inoculation: The microbial cultures were evenly spread over the surface of the solidified agar plates.
-
Well Preparation: Wells of 6 mm diameter were punched into the agar plates.
-
Compound Application: A solution of each test compound (100 µg/mL in DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Anticancer Activity of a Triazole Derivative
In a separate study, a derivative incorporating the this compound scaffold into a 1,2,4-triazol-3-amine structure was evaluated for its anticancer activity. Specifically, the compound 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine demonstrated inhibitory effects against various cancer cell lines.
Data Summary: Anticancer Activity
The following table presents the growth percentage of selected cancer cell lines when treated with 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine at a concentration of 10⁻⁵ M.
| Cell Line | Cancer Type | Growth Percent (%) |
| SNB-75 | CNS Cancer | 58.75 |
| UO-31 | Renal Cancer | 69.86 |
| CCRF-CEM | Leukemia | 73.08 |
| EKVX | Non-Small Cell Lung Cancer | 73.39 |
| OVCAR-5 | Ovarian Cancer | 76.88 |
Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[2] A lower growth percentage indicates higher inhibitory activity.
The data indicates that this derivative possesses moderate anticancer activity against a range of cancer cell lines, with the most promising activity observed against the CNS cancer cell line SNB-75.[2]
Experimental Protocols: Anticancer Screening
NCI-60 Human Tumor Cell Line Screen: The anticancer activity was evaluated following the protocol of the National Cancer Institute (NCI).
-
Cell Culture: The panel of 60 human cancer cell lines was grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells were seeded into 96-well microtiter plates and incubated for 24 hours before the addition of the test compound at a single concentration of 10⁻⁵ M.
-
Incubation: The plates were incubated for an additional 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) protein assay was used to determine cell viability.
-
Data Analysis: The growth percentage relative to untreated control cells was calculated.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships and processes involved in these SAR studies, the following diagrams are provided.
Caption: Logical relationship between the core scaffold, its modifications, and the resulting biological activities.
Caption: General experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.
Conclusion
The this compound scaffold serves as a versatile platform for the development of new therapeutic agents. The presented data highlights how modifications to this core structure can lead to compounds with significant antimicrobial or anticancer activities. The SAR information derived from these studies provides a rational basis for the future design and optimization of more potent and selective drug candidates. Further investigations into a wider range of structural modifications and biological targets are warranted to fully explore the therapeutic potential of this promising chemical entity.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 4-(3-Chloro-4-fluorophenyl)aniline
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-(3-Chloro-4-fluorophenyl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this aniline derivative, focusing on key metrics of synthetic efficiency such as yield, purity, and reaction conditions. The data presented is compiled from published chemical literature and patents, offering a comprehensive overview to inform route selection for laboratory and industrial scale production.
Comparison of Synthetic Routes
The synthesis of this compound predominantly proceeds through the reduction of a nitro group precursor. The primary divergence in synthetic strategy lies in the starting material and the method of reduction. Two main routes have been identified and are compared below:
-
Route 1: Starting from 3,4-dichloronitrobenzene, which involves a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by the reduction of the nitro group.
-
Route 2: A more direct approach starting from the commercially available 3-chloro-4-fluoronitrobenzene, which only requires the reduction of the nitro group.
The following table summarizes the quantitative data for these synthetic routes.
| Route | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 3,4-Dichloronitrobenzene | 1. Fluorination2. Hydrogenation | 1. KF, DMSO2. H2, 10% Pd-C, Methanol, Room Temp., 6h | 90 (for hydrogenation step) | 99.5 (HPLC) | [1] |
| 2a | 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | H2, 1% Pt/C, 50-100°C, 1-10h, 0.1-5 MPa | >94 | >99.5 | [2][3] |
| 2b | 3-Chloro-4-fluoronitrobenzene | Reduction with Iron | Fe, HCl, Ethanol/Water, 80-90°C | Not specified | Not specified | [2] |
| 2c | 3-Chloro-4-fluoronitrobenzene | Reduction with Erbium Chloride | ErCl3, NaBr, 3-amino-3-(4-ethylphenyl)propionic acid, 85°C, 4h | 92 | Not specified | [4] |
Analysis:
Route 2a, employing catalytic hydrogenation with Platinum on carbon (Pt/C), demonstrates the highest reported yield and purity, making it a highly efficient method for the synthesis of this compound.[3] The process also benefits from the absence of organic solvents, which is advantageous from an environmental and safety perspective.[2]
Route 1, while starting from a cheaper and more readily available starting material (3,4-dichloronitrobenzene), involves an additional fluorination step. The reported yield of 90% for the hydrogenation step is high, but the overall yield for the two-step process will be lower.[1]
Route 2b, using iron in acidic conditions, is a classic method for nitro group reduction. While effective, this method is known to generate significant amounts of iron sludge, posing environmental and waste disposal challenges.[2]
Route 2c presents an alternative reduction method using erbium chloride, with a reported yield of 92%.[4] However, the use of less common reagents might be a consideration for large-scale synthesis.
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below.
Route 1: From 3,4-Dichloronitrobenzene
Step 1: Fluorination of 3,4-Dichloronitrobenzene
A mixture of 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and a catalyst is heated in a fluorination kettle. The reaction is carried out without a solvent at a temperature of 140-150°C and a pressure of 0-0.05 MPa.[5] The resulting 3-chloro-4-fluoronitrobenzene is then washed with water to remove by-products.[5]
Step 2: Hydrogenation of 3-Chloro-4-fluoronitrobenzene
In a reactor, 40 kg of 3-chloro-4-fluoronitrobenzene, 2 kg of 10% Pd-C, and 400 L of methanol are combined. The reactor is purged with hydrogen twice. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 6 hours. Reaction completion is monitored by TLC. After the reaction, the remaining hydrogen is vented, and the catalyst is filtered off. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 29.8 kg of 3-chloro-4-fluoroaniline as a white crystalline solid (90% yield, 99.5% HPLC purity).[1]
Route 2a: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
3-chloro-4-fluoronitrobenzene and a 1% Pt/C catalyst are charged into a reactor. The mass ratio of the nitro compound to the catalyst is between 200:1 and 400:1. The reactor is first purged with an inert gas and then with hydrogen. The reaction is carried out under a hydrogen atmosphere of 0.1-5 MPa at a temperature of 50-100°C for 1-10 hours.[2][3] After the reaction is complete, the crude product is filtered while hot and then purified by distillation or rectification to obtain the final product with a purity of over 99.5% and a yield exceeding 94%.[3]
Route 2b: Reduction of 3-Chloro-4-fluoronitrobenzene with Iron
3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water are added to a reactor and heated to 60°C with stirring. Hydrochloric acid is then added to maintain the reaction temperature at 80-90°C. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried, filtered, and the solvent is removed. The final product is obtained by distillation.[2]
Route 2c: Reduction of 3-Chloro-4-fluoronitrobenzene with Erbium Chloride
In a reaction vessel, 0.83 mol of erbium chloride powder, 150 mL of a 22% aqueous sodium bromide solution, and a 37% mass fraction of 3-amino-3-(4-ethylphenyl)propionic acid are mixed and heated to 70°C for 130 minutes with stirring. Then, 0.31 mol of 3-chloro-4-fluoronitrobenzene is added dropwise over 110 minutes. The reaction temperature is then raised to 85°C, and the mixture is refluxed for 4 hours. After completion, 130 mL of a 40% aqueous potassium bisulfite solution is added, and the product is distilled under vacuum to yield 41.49 g of 3-chloro-4-fluoroaniline (92% yield).[4]
Synthetic Pathway Visualizations
The following diagrams illustrate the described synthetic routes.
Caption: Route 1: Synthesis from 3,4-dichloronitrobenzene.
Caption: Route 2: Synthesis from 3-chloro-4-fluoronitrobenzene.
References
- 1. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. 3-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
Cross-Validation of Analytical Methods for 4-(3-Chloro-4-fluorophenyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 4-(3-Chloro-4-fluorophenyl)aniline, a key intermediate and potential impurity in pharmaceutical manufacturing. The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, including experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The performance of analytical methods is critical for ensuring the quality and safety of pharmaceutical products. This section summarizes the key validation parameters for HPLC and GC-MS methods for the analysis of this compound and related chloro- and fluoro-substituted anilines. Data presented here is a synthesis from multiple studies on similar analytes, providing a comparative overview.
| Parameter | HPLC with UV/Electrochemical Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| Accuracy (% Recovery) | 92 - 99%[2] | 90.5 - 108.7%[1] |
| Precision (% RSD) | < 8.7%[2] | < 6.0%[1] |
| Limit of Detection (LOD) | ≤ 0.01 mg/L (as CFA equivalent) | 0.05 ppm (µg/g API)[1] |
| Limit of Quantitation (LOQ) | 0.19 ng/mL (for 4-fluoroaniline)[2] | 0.08 ppm (µg/g API)[1] |
Note: Some of the presented data, while from validated methods for closely related aniline derivatives, serves as a strong indicator of the expected performance for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of analytical methods. The following sections provide comprehensive methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various sample matrices.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or electrochemical detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or formic acid (for mobile phase adjustment).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm) or electrochemical detection for higher sensitivity.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol and dilute to desired concentrations for the calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity for the determination of this compound, particularly for trace-level analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Methylene chloride or other suitable solvent (GC grade).
-
This compound reference standard.
-
Internal standard (e.g., deuterated aniline derivative).
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the chosen solvent and dilute to create calibration standards containing the internal standard.
-
Sample Preparation: Dissolve the sample in the solvent, add the internal standard, and inject into the GC-MS system. Liquid-liquid extraction may be necessary for complex matrices.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods, providing a clear visual representation of the steps involved.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
Benchmarking 4-(3-Chloro-4-fluorophenyl)aniline Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a derivative of the 4-(3-chloro-4-fluorophenyl)aniline scaffold against established inhibitors of key oncogenic kinases: MEK1, B-Raf, EGFR, and Aurora B. The data presented herein is compiled from publicly available research to facilitate the objective assessment of these compounds in a drug discovery context.
Introduction
The this compound moiety is a significant pharmacophore in the development of kinase inhibitors. Its structural features contribute to potent and selective binding to the ATP-binding pocket of various kinases. A prominent example of a clinically approved drug featuring this scaffold is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor. This guide benchmarks Gefitinib, as a representative of this class of derivatives, against other well-characterized inhibitors targeting critical nodes in cellular signaling pathways implicated in cancer.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected compounds against their primary kinase targets. Lower IC50 values indicate greater potency.
Table 1: Benchmarking Against MEK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| No direct data available for this compound derivatives against MEK1 | MEK1 | - | - |
| Trametinib | MEK1 | 0.92 | Known Inhibitor[1] |
| Trametinib | MEK2 | 1.8 | Known Inhibitor[1] |
Table 2: Benchmarking Against B-Raf Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| No direct data available for this compound derivatives against B-Raf | B-Raf | - | - |
| Vemurafenib | B-Raf (V600E) | 31 | Known Inhibitor[2] |
| Vemurafenib | B-Raf (wild-type) | 100 | Known Inhibitor[2] |
| Vemurafenib | C-Raf | 48 | Known Inhibitor[2] |
Table 3: Benchmarking Against EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Gefitinib | EGFR (Tyr1173) | 37 | This compound Derivative [3] |
| Gefitinib | EGFR (Tyr992) | 37 | This compound Derivative [3] |
| Erlotinib | EGFR | 2 | Known Inhibitor |
| Afatinib | EGFR (L858R/T790M) | 10 | Known Inhibitor |
Table 4: Benchmarking Against Aurora B Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| No direct data available for this compound derivatives against Aurora B | Aurora B | - | - |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Known Inhibitor[4][5] |
| ZM447439 | Aurora B | 130 | Known Inhibitor |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to determine inhibitor potency and cellular effects.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1, B-Raf, EGFR, Aurora B)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative or known inhibitor)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the purified kinase and the test compound at various concentrations.
-
Pre-incubation: Incubate the kinase and compound mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of a this compound derivative, represented by Gefitinib, against established inhibitors of MEK1, B-Raf, EGFR, and Aurora B. The provided data tables and experimental protocols offer a framework for researchers to benchmark novel compounds within this chemical class. The signaling pathway diagrams provide a visual context for the mechanisms of action of these inhibitors. It is important to note that direct comparative studies under identical experimental conditions are necessary for a definitive assessment of relative potency and selectivity.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(3-Chloro-4-fluorophenyl)aniline-based Kinase Inhibitors: A Comparison Guide for Researchers
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, targeting a wide range of diseases, particularly cancer. The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a privileged structure in the design of potent kinase inhibitors. A critical parameter in the development of these inhibitors is their selectivity, as off-target effects can lead to toxicity and diminished therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors based on this scaffold, complete with comparative data from a closely related analog, detailed experimental protocols, and visualizations of key signaling pathways.
Due to the limited availability of comprehensive public data for a single kinase inhibitor with the precise this compound scaffold across a broad kinase panel, this guide utilizes data from a structurally similar 4-anilinoquinazoline derivative to illustrate the principles of selectivity assessment.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the kinase selectivity of a representative 4-anilinoquinazoline compound, showcasing the percentage of inhibition at a 1 µM concentration. A higher percentage indicates more potent inhibition. This format allows for a clear comparison of the inhibitor's activity across various kinases, providing a snapshot of its selectivity profile.
Table 1: Selectivity Profile of a Representative 4-Anilinoquinazoline Compound against a Mini-Kinase Panel.
| Kinase Target | % Inhibition @ 1µM |
| EphB3 | >93% |
| EphB2 | 76.32% |
| CDK2 | 74.96% |
| EphB4 | 70.15% |
| Aurora A | 67.86% |
| HER2 | 67.75% |
| EphB1 | 58.89% |
| VEGFR2 | 47.75% |
| EGFR | 46.78% |
Data adapted from a study on 4-anilinoquinazoline derivatives. The presented data is for compound 4c from the cited research paper, which is structurally related to the topic of interest.
Experimental Protocols
The accurate determination of kinase inhibitor selectivity hinges on the use of robust and reproducible experimental assays. Below are detailed protocols for two widely employed methods for assessing kinase inhibition.
Radiometric Kinase Assay (e.g., ³³PanQinase®)
This assay directly quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
-
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound-based inhibitor)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, combine the kinase, substrate, and test compound.
-
Initiate the kinase reaction by the addition of [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the membrane.
-
Wash the filter plate multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.
-
After drying the filter plate, measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the wells containing the test compound to the control wells (without the inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
ADP-Glo™ Kinase Assay
This luminescent-based assay measures the amount of ADP produced during the kinase reaction, offering a non-radioactive, high-throughput alternative.
-
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
ATP
-
Kinase reaction buffer
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
In a white opaque multi-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The intensity of the light generated is directly proportional to the amount of ADP produced and, consequently, to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate two key signaling pathways that are frequently targeted by kinase inhibitors, providing a visual context for understanding their mechanism of action.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Caption: The RAF-MEK-ERK signaling pathway, a key regulator of cell fate.
Caption: The VEGF signaling pathway, crucial for angiogenesis.
Conclusion
The rigorous assessment of kinase inhibitor selectivity is a critical phase in the drug development pipeline. Through the utilization of broad kinase screening panels and validated assay methodologies, researchers can achieve a thorough understanding of a compound's activity profile. While comprehensive selectivity data for the specific this compound scaffold is not yet widely available in the public domain, the principles and methods detailed in this guide provide a clear roadmap for the evaluation of novel kinase inhibitors. The accompanying diagrams of the RAF-MEK-ERK and VEGF signaling pathways offer a valuable visual aid for comprehending the potential targets and downstream consequences of inhibitors that modulate these vital cellular processes. Continued investigation into compounds featuring this promising scaffold is essential to fully unlock their therapeutic potential.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Chloro-4-fluorophenyl)aniline was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of its close isomers, 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for definitive procedures.
The proper disposal of this compound, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. This substance should be treated as hazardous waste and managed by professionals.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1][2]
-
Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of inhaling dust, a full-face particle respirator is recommended.[1][2]
II. Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If flammable materials are nearby, extinguish all ignition sources.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS department or emergency response team immediately.
-
Containment: For solid spills, carefully sweep or vacuum the material.[1] Avoid actions that could generate dust.[1][2]
-
Collection: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated, sealable, and properly labeled hazardous waste container.[2][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[1]
III. Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Steps:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data Summary
The following table summarizes key quantitative data from the SDSs of the isomers 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. This data is provided for informational purposes and should be used with caution as the properties of this compound may differ.
| Property | 3-Chloro-4-fluoroaniline | 4-Chloro-3-fluoroaniline |
| Melting Point | 42 - 47 °C | 58 - 62 °C[1] |
| Flash Point | 149 °C | Not available |
Visual Guidance: Disposal Workflow
The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.
References
Personal protective equipment for handling 4-(3-Chloro-4-fluorophenyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Chloro-4-fluorophenyl)aniline was found. The following guidance is based on the safety data for structurally similar compounds, including 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is expected to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[1][4][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Solids | Tightly sealed safety goggles with side-shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use. | NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, FFP2), especially in the absence of dedicated exhaust ventilation. | Lab coat or a chemical-resistant apron. |
| Preparing Solutions | Tightly sealed safety goggles with side-shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge and a particulate pre-filter is required. | Chemical-resistant lab coat or suit. |
| General Laboratory Use | Safety glasses with side-shields. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Ensure adequate general ventilation. | Lab coat. |
Operational and Disposal Plans
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: To prevent the generation of dust, weigh the compound carefully. Use a spatula and avoid pouring the solid.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard symbols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all surfaces and equipment used.
Spill Procedures:
-
Minor Spill: In case of a small spill, wear appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Place all solid and liquid waste containing this compound into clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
